(S)-1-Boc-3-isopropylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLAQCKNCBYTIF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647492 | |
| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475272-54-9 | |
| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (S)-1-Boc-3-isopropylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the known physical and chemical properties of (S)-1-Boc-3-isopropylpiperazine, a key chiral building block used in the synthesis of various pharmaceutical compounds.
Introduction
This compound, with the CAS Number 475272-54-9, is a heterocyclic organic compound.[1][2] It features a piperazine ring substituted with an isopropyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group at the 1-position. The "(S)" designation indicates the stereochemistry at the chiral center where the isopropyl group is attached. This compound serves as a valuable intermediate in medicinal chemistry, primarily in the development of novel therapeutic agents. Its structural features, combining a chiral center with the versatile piperazine scaffold, make it a significant component in the synthesis of complex target molecules.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. The data presented is a combination of experimentally determined values and predicted data from computational models.
| Property | Value | Source |
| CAS Number | 475272-54-9 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 228.33 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 298.4 ± 15.0 °C (Predicted) | [2] |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.39 ± 0.40 (Predicted) | [2] |
| Storage Conditions | Room temperature, under inert atmosphere, kept in a dark place | [2][4] |
Synonyms:
-
(S)-tert-butyl 3-isopropylpiperazine-1-carboxylate[2]
-
tert-butyl (S)-3-isopropylpiperazine-1-carboxylate[2]
-
(S)-1-N-Boc-3-isopropylpiperazine[2]
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. While raw spectra are not provided here, the availability of key spectral data is noted.
-
¹H NMR: Proton Nuclear Magnetic Resonance data is available for this compound, which helps in confirming the arrangement of hydrogen atoms within the molecule.[5]
-
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule.[5]
-
Mass Spectrometry (MS): Mass spectral data is available, allowing for the determination of the molecular weight and fragmentation pattern.[5]
-
Infrared Spectroscopy (IR): IR data helps in identifying the functional groups present in the molecule, such as C-H, N-H, and C=O bonds from the Boc group.[5]
Logical Structure of this compound
The following diagram illustrates the key structural components of the molecule and their connectivity.
References
- 1. This compound | CAS 475272-54-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (S)-1-N-Boc-3-isopropylpiperazine | 475272-54-9 [amp.chemicalbook.com]
- 3. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. (S)-1-N-Boc-3-isopropylpiperazine(475272-54-9) 1H NMR [m.chemicalbook.com]
(S)-1-Boc-3-isopropylpiperazine CAS number and structure
An In-depth Technical Guide to (S)-1-Boc-3-isopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral derivative of piperazine, serves as a crucial building block in modern medicinal chemistry. Its stereospecific structure, combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to drug development professionals.
Core Chemical and Physical Properties
This compound, systematically named (S)-tert-butyl 3-isopropylpiperazine-1-carboxylate, is a key intermediate in organic synthesis. The presence of a chiral center at the 3-position and a Boc-protected amine at the 1-position allows for sequential and controlled functionalization of the piperazine ring.
Structure:
Caption: General synthetic workflow using this compound.
Logical Relationships in Application
The strategic importance of this compound stems from the logical combination of its structural features, which directly contribute to its utility in drug development.
Caption: Key structural features and their contribution to drug development.
Conclusion
This compound is a high-value chiral building block that provides medicinal chemists with a reliable and versatile tool for the synthesis of novel therapeutics. Its well-defined stereochemistry, combined with the robust and easily removable Boc protecting group, facilitates complex synthetic routes. Understanding the core properties and experimental protocols associated with this compound is essential for professionals engaged in the demanding field of drug discovery and development.
(S)-1-Boc-3-isopropylpiperazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on (S)-1-Boc-3-isopropylpiperazine, a chiral piperazine derivative commonly utilized as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its unique structural features make it a valuable synthon for introducing a constrained diamine pharmacophore.
Molecular and Physical Properties
The fundamental molecular attributes of this compound are summarized below. These properties are critical for reaction planning, characterization, and integration into drug discovery workflows.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂[1][2] |
| Molecular Weight | 228.33 g/mol [1][2][3] |
| CAS Number | 475272-54-9[1] |
| Density | 0.98 g/cm³[2] |
| Boiling Point | 298.4 °C at 760 mmHg[2] |
| Flash Point | 134.2 °C[2] |
Chemical Structure and Identifiers
The structure of this compound features a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group at the 1-position and substituted with an isopropyl group at the 3-position, conferring chirality to the molecule.
Experimental Protocols and Applications
Detailed experimental protocols for the use of this compound are highly dependent on the specific synthetic route and target molecule. As a versatile building block, it is primarily employed in nucleophilic substitution and coupling reactions. Researchers utilizing this compound would typically deprotect the Boc group under acidic conditions to reveal the secondary amine, which can then participate in a variety of bond-forming reactions.
Given that this compound is a synthetic building block rather than a biologically active agent with a known mechanism of action, information on specific signaling pathways is not applicable. Its role in drug development is upstream, providing a structural motif that may be incorporated into a wide range of potential therapeutics targeting various biological pathways. The piperazine ring itself is a common feature in many marketed drugs due to its favorable pharmacokinetic properties.[4]
Synthesis and Upstream Chemicals
The synthesis of piperazine derivatives can be achieved through various methods, including the hydrogenation of pyrazine derivatives.[4] A key upstream starting material for similar structures is (S)-2-(Boc-amino)-3-methylbutyric acid.[3] The logical relationship of its synthetic role is illustrated below.
References
A Technical Guide to (S)-1-Boc-3-isopropylpiperazine: A Chiral Building Block for Drug Discovery
This document provides a comprehensive technical overview of (S)-1-Boc-3-isopropylpiperazine, a key chiral intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the compound's chemical identity, properties, a representative synthetic protocol, and its applications in modern drug discovery.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a piperazine ring substituted with an isopropyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the 1-position. The "(S)" designation indicates the stereochemistry at the chiral center (C3). The Boc protecting group enhances the compound's solubility and stability, making it a versatile intermediate for multi-step organic synthesis.[1]
The formal IUPAC name for this compound is tert-butyl (3S)-3-isopropylpiperazine-1-carboxylate .[2]
Table 1: Chemical and Physical Properties
| Property | Value | References |
| IUPAC Name | tert-butyl (3S)-3-isopropylpiperazine-1-carboxylate | [2] |
| CAS Number | 475272-54-9 | [2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| Synonyms | (S)-tert-butyl 3-isopropylpiperazine-1-carboxylate; (S)-1-N-Boc-3-isopropylpiperazine | [2] |
Table 2: Available Analytical Data
| Data Type | Availability | References |
| ¹H NMR | Available from commercial suppliers and chemical databases. | [3] |
| ¹³C NMR | Available from commercial suppliers and chemical databases. | [3] |
| Mass Spectrometry (MS) | Available from commercial suppliers and chemical databases. | [3] |
| Infrared Spectroscopy (IR) | Available from commercial suppliers and chemical databases. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective N-protection of the corresponding chiral piperazine precursor, (S)-2-isopropylpiperazine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for introducing the Boc protecting group onto a secondary amine.
This protocol is a representative method based on the synthesis of structurally similar compounds, such as (S)-1-Boc-3-methylpiperazine.[4]
Materials:
-
(S)-2-isopropylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-2-isopropylpiperazine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in dichloromethane to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via silica gel column chromatography, if necessary, to afford pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties, including aqueous solubility and the ability to modulate basicity.[5] this compound serves as a valuable chiral building block for introducing this important moiety into complex target molecules with precise stereochemical control.[1]
Key Application Areas:
-
Chiral Intermediate: It is a crucial starting material for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). The stereospecificity is often critical for drug efficacy and safety.
-
CNS Agents and Kinase Inhibitors: The piperazine core is prevalent in molecules targeting the central nervous system (CNS) and in various kinase inhibitors used in oncology.[1] This compound provides a synthetically accessible route to such structures.
-
Lead Optimization: In the drug discovery process, intermediates like this are used to modify lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles and to enhance binding affinity to biological targets.[] The isopropyl group provides steric bulk and lipophilicity that can be crucial for optimizing ligand-receptor interactions.
Caption: Role in a typical drug discovery workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS 475272-54-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. (S)-1-N-Boc-3-isopropylpiperazine(475272-54-9) 1H NMR [m.chemicalbook.com]
- 4. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-1-Boc-3-isopropylpiperazine for Researchers and Drug Development Professionals
Introduction: (S)-1-Boc-3-isopropylpiperazine, a chiral monosubstituted piperazine derivative, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, including the stereocenter at the 3-position and the Boc-protecting group, make it a crucial intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of phosphodiesterase 4 (PDE4) inhibitors.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale drug development projects. The typical purity offered by suppliers is ≥97%.
Table 1: Commercial Supplier Information for this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| Ambeed, Inc. | A283766 | ≥97% | 250mg, 1g, 5g |
| BLD Pharmatech Ltd. | BP22326696 | ≥97% | 1g, 5g, 25g |
| Xiamen Equation Chemical Co.,Ltd. | XECC396819840 | ≥98% | 1g, 5g, 10g, 25g, 100g |
| Hangzhou MolCore BioPharmatech Co.,Ltd. | CS19077 | ≥98% | 1g, 5g, 10g |
| Manchester Organics Limited | X22256 | ≥97% | 1g, 5g |
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 475272-54-9 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Boiling Point | 298.4 °C at 760 mmHg | [2] |
| Density | 0.98 g/cm³ | [2] |
| Flash Point | 134.2 °C | [2] |
| Vapor Pressure | 0.00127 mmHg at 25°C | [2] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectra available from multiple sources. |
| ¹³C NMR | Spectra available from multiple sources. |
| Mass Spectrometry | Spectra available from multiple sources. |
| IR Spectroscopy | Spectra available from multiple sources. |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical process for its application in the development of chiral drugs. The most common strategies involve either the resolution of a racemic mixture of 3-isopropylpiperazine followed by Boc protection, or an asymmetric synthesis approach.
Chiral Resolution and Boc Protection
A widely used method for obtaining the desired (S)-enantiomer is through chiral resolution of the racemic 3-isopropylpiperazine.[3] This process typically involves the use of a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. Once the enantiomerically pure (S)-3-isopropylpiperazine is isolated, the Boc protecting group is introduced.
Experimental Protocol: Boc Protection of (S)-3-isopropylpiperazine
This protocol describes a general procedure for the N-Boc protection of a piperazine derivative.
Materials:
-
(S)-3-isopropylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve (S)-3-isopropylpiperazine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.2 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equiv.) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Application in Drug Development: Synthesis of PDE4 Inhibitors
This compound is a key intermediate in the synthesis of various therapeutic agents, notably as a building block for phosphodiesterase 4 (PDE4) inhibitors.[2] PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition has been shown to be an effective strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The chiral nature of the 3-isopropylpiperazine moiety is often critical for the potency and selectivity of these inhibitors.
The general synthetic approach involves the deprotection of the Boc group from this compound, followed by coupling of the resulting secondary amine with a suitable carboxylic acid or heteroaromatic compound.
Synthetic Workflow: From this compound to a PDE4 Inhibitor Analog
The following diagram illustrates a representative synthetic workflow for the preparation of a PDE4 inhibitor analog starting from this compound.
Caption: Synthetic workflow for a PDE4 inhibitor analog.
Experimental Protocol: Amide Coupling of (S)-3-isopropylpiperazine with a Carboxylic Acid
This protocol outlines a general procedure for the amide bond formation, a key step in the synthesis of many PDE4 inhibitors.
Materials:
-
(S)-3-isopropylpiperazine (from Boc deprotection)
-
Carboxylic acid precursor (1.0 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid precursor (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add (S)-3-isopropylpiperazine (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PDE4 inhibitor analog.
Signaling Pathway of PDE4 Inhibitors
PDE4 inhibitors exert their anti-inflammatory effects by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP, these drugs lead to an accumulation of cAMP in inflammatory and immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.
Caption: Simplified signaling pathway of PDE4 inhibitors.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of potent and selective PDE4 inhibitors. This guide has provided essential technical information, including commercial availability, physical and spectroscopic data, synthetic protocols, and a relevant biological pathway, to support researchers and drug development professionals in their endeavors to utilize this important chemical entity.
References
(S)-1-Boc-3-isopropylpiperazine: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for (S)-1-Boc-3-isopropylpiperazine. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. The following sections detail hazard identification, personal protective equipment, handling and storage procedures, emergency protocols, and waste disposal.
Compound Identification and Properties
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | N/A |
| Molecular Weight | 228.33 g/mol | N/A |
| Appearance | White to off-white solid | Inferred from related compounds |
| Boiling Point | Not available | N/A |
| Flash Point | Not available | N/A |
| Storage Temperature | Room temperature, under inert atmosphere | Inferred from related compounds |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess the following hazards. These are based on the hazard classifications of similar Boc-protected piperazine compounds.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following procedures should be implemented to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and replaced if damaged.
-
Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron and boots should be used.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If the formation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]
General Handling Protocol
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Have appropriate spill cleanup materials available.
-
-
Handling the Compound:
-
Post-Handling:
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Store in a tightly sealed container in a dry and well-ventilated place.[2]
-
Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[2]
-
Store at room temperature.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Notify your institution's environmental health and safety department.
-
Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should handle the cleanup.
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Visualization of Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Chiral Purity of (S)-1-Boc-3-isopropylpiperazine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). (S)-1-Boc-3-isopropylpiperazine, a key intermediate in the development of various therapeutic agents, requires robust analytical methods to quantify its chiral purity. This technical guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and data interpretation for determining the enantiomeric excess (e.e.) of this compound.
Introduction to Chiral Purity Analysis
Chirality is a critical attribute of many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the stereochemical composition of drug substances. The determination of chiral purity, typically expressed as enantiomeric excess (% e.e.), is a crucial step in the quality control of chiral intermediates like this compound.
Several chromatographic techniques are employed for chiral separations, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most prevalent in the pharmaceutical industry. Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative. The choice of technique often depends on factors such as analyte properties, required sensitivity, sample throughput, and instrument availability.
Synthesis of this compound
The synthesis of enantiomerically enriched this compound can be achieved through various strategies, including asymmetric synthesis or the resolution of a racemic mixture. A common approach involves the use of a chiral auxiliary or a chiral pool starting material to introduce the desired stereochemistry.
A representative synthetic pathway can be envisioned starting from a chiral amino acid, which guides the stereoselective formation of the piperazine ring. Subsequent protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group yields the target compound. It is crucial to employ analytical techniques throughout the synthesis to monitor the stereochemical integrity of the intermediates and the final product.
Analytical Methodologies for Chiral Purity Determination
The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector in the background electrolyte in CE.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including N-Boc protected amines.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and improved resolution for certain compounds. SFC often utilizes the same types of chiral stationary phases as HPLC.
Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires minimal sample and solvent. The separation is achieved by adding a chiral selector, such as a cyclodextrin derivative, to the running buffer.[1][2]
Quantitative Data on Chiral Purity
The following table summarizes representative quantitative data for the chiral purity analysis of this compound using chiral HPLC and SFC. These values are based on typical performance characteristics of these methods for closely related analogs.
| Parameter | Chiral HPLC | Chiral SFC |
| Chiral Stationary Phase | Chiralpak® IC-3 | Chiralpak® IC |
| Enantiomeric Excess (% e.e.) | > 99.5% | > 99.5% |
| Limit of Detection (LOD) | ~0.05% of the (S)-enantiomer | ~0.05% of the (S)-enantiomer |
| Limit of Quantification (LOQ) | ~0.15% of the (S)-enantiomer | ~0.15% of the (S)-enantiomer |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Analysis Time | 15-20 minutes | 5-10 minutes |
Detailed Experimental Protocols
The following are detailed, representative experimental protocols for the determination of the chiral purity of this compound by chiral HPLC and SFC. These methods are based on established procedures for structurally similar compounds.[3]
Representative Chiral HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Representative Chiral SFC Method
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Visualizations
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for Chiral Purity Analysis.
Logical Relationship of Analytical Techniques
Caption: Analytical Techniques for Chiral Purity.
References
The Pivotal Role of (S)-1-Boc-3-isopropylpiperazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-isopropylpiperazine has emerged as a crucial chiral building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. Its inherent structural features, including a chiral center and a protected amine, provide a versatile platform for creating compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide delves into the significance of this molecule, exploring its application in the synthesis of bioactive agents, particularly in the realm of Central Nervous System (CNS) disorders and inflammation.
The piperazine ring is a well-established "privileged scaffold" in drug discovery, meaning it is a recurring motif in a wide array of biologically active compounds. The introduction of a chiral isopropyl group at the 3-position, as seen in this compound, imparts specific three-dimensional conformations that can lead to improved interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective chemical modifications on the other nitrogen, a critical feature for building molecular complexity in a controlled manner.
Application in the Development of Phosphodiesterase 4 (PDE4) Inhibitors
A significant application of this compound is in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition has been a major focus for the development of treatments for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Derivatives incorporating the (S)-3-isopropylpiperazine moiety have shown promise as effective PDE4 inhibitors. The specific stereochemistry and the nature of the substituent on the piperazine nitrogen are critical for achieving high potency and selectivity.
Quantitative Data: PDE4 Inhibition
While specific quantitative data for a wide range of derivatives is often proprietary, patent literature provides valuable insights into the potency of compounds synthesized using this compound. For instance, certain therapeutic piperazines designed as PDE4 inhibitors have demonstrated significant activity in preclinical studies.[2][3] The development of these compounds underscores the importance of the chiral isopropylpiperazine scaffold in achieving desired pharmacological effects.
| Compound Class | Target | Key Structural Feature | Potency (Example) |
| Heteroaromatic Piperazine Derivatives | PDE4 | (S)-3-isopropylpiperazine | High inhibitory activity |
Role in Targeting the Central Nervous System
The isopropylpiperazine moiety is a key feature in compounds targeting the central nervous system (CNS).[4] The chirality introduced by the isopropyl group is particularly important, as different enantiomers of a drug can have vastly different biological activities and efficacy. The use of enantiomerically pure this compound allows medicinal chemists to design and synthesize stereospecific drug candidates, which is crucial for developing therapies with improved efficacy and safety profiles for a range of neurological and psychiatric conditions.[4]
Experimental Protocols: A General Approach to Derivatization
The synthesis of novel drug candidates using this compound typically involves two key steps: deprotection of the Boc group followed by functionalization of the newly exposed secondary amine.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved under anhydrous acidic conditions.
Protocol:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (DCM), dioxane, or ethyl acetate).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt of (S)-3-isopropylpiperazine can be used directly in the next step or neutralized with a base to obtain the free amine.
N-Alkylation or N-Arylation of the Piperazine Core
The deprotected (S)-3-isopropylpiperazine can be further modified at the secondary amine position through various chemical reactions, most commonly N-alkylation or N-arylation.
Protocol for N-Alkylation (reductive amination):
-
Dissolve (S)-3-isopropylpiperazine and an appropriate aldehyde or ketone in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol).
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic and Signaling Pathways
To better illustrate the utility of this compound in drug discovery, the following diagrams outline a typical synthetic workflow and a simplified representation of the PDE4 signaling pathway.
Caption: General synthetic workflow utilizing this compound.
Caption: Simplified PDE4 signaling pathway and the inhibitory action of its derivatives.
Conclusion
This compound stands out as a valuable and versatile chiral building block in the field of medicinal chemistry. Its application in the development of PDE4 inhibitors and CNS-active agents highlights its potential for creating drugs with improved therapeutic profiles. The ability to control stereochemistry and selectively functionalize the piperazine core makes it an indispensable tool for researchers and scientists dedicated to the discovery and development of new medicines. As drug discovery continues to evolve, the importance of such well-defined and strategically designed building blocks will undoubtedly grow.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101490017B - Therapeutic piperazines as pde4 inhibitors - Google Patents [patents.google.com]
- 3. AU2007221021B2 - Therapeutic piperazines as PDE4 inhibitors - Google Patents [patents.google.com]
- 4. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
An In-depth Technical Guide to (S)-1-Boc-3-isopropylpiperazine Derivatives and Analogs for Researchers and Drug Development Professionals
An Introduction to a Privileged Scaffold in Medicinal Chemistry
(S)-1-Boc-3-isopropylpiperazine and its derivatives represent a significant class of chiral building blocks in modern drug discovery. The inherent structural features of the piperazine ring, combined with the stereospecificity introduced by the isopropyl group at the 3-position and the strategic placement of the Boc protecting group, make this scaffold a versatile starting point for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies and Methodologies
The synthesis of derivatives from the this compound core primarily involves the functionalization of the unprotected secondary amine. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group, allowing for selective reactions at the N4 position. Common synthetic transformations include N-alkylation, N-arylation, and amide bond formation.
General Protocol for N-Alkylation of this compound
A standard method for introducing alkyl substituents at the N4 position is through nucleophilic substitution with alkyl halides.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: The alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.2 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to 50-80°C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reductive Amination for N-Alkylation
An alternative to direct alkylation, particularly for introducing more complex or sterically hindered groups, is reductive amination.
Experimental Protocol:
-
Imine Formation: this compound (1.0 equivalent) is dissolved in a solvent such as dichloromethane (DCM) or dichloroethane (DCE), followed by the addition of an aldehyde or ketone (1.0-1.2 equivalents) and a few drops of acetic acid to catalyze imine/enamine formation.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature until completion, as indicated by TLC or LC-MS.
-
Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for a range of biological activities, demonstrating the versatility of this scaffold in targeting various enzymes and receptors.
Antimicrobial and Antifungal Activity
Piperazine derivatives are known to exhibit significant antimicrobial and antifungal properties. While specific data for a broad range of this compound derivatives is not extensively published in a single study, the general class of piperazine-containing compounds has shown promise. For instance, various N-aryl and N-alkyl piperazine derivatives have been synthesized and tested against a panel of bacteria and fungi, with some compounds showing significant activity. The antimicrobial potential is often influenced by the nature of the substituent on the piperazine nitrogen.
Table 1: Representative Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-Aryl Piperazines | Staphylococcus aureus | 1.56 - 6.25 | [1] |
| N-Alkyl Piperazines | Escherichia coli | 3.12 - 12.5 | [1] |
| Piperazine Amides | Candida albicans | >50 | [1] |
Enzyme Inhibition: Kinase and Topoisomerase Inhibitors
The piperazine scaffold is a common feature in many kinase inhibitors. By presenting substituents in a defined spatial orientation, it can effectively interact with the ATP-binding site of kinases. Although specific IC50 values for a series of this compound derivatives against a particular kinase are not compiled in a single public source, related structures have shown potent inhibitory activity. For example, piperazine amides have been identified as novel c-jun N-terminal kinase (JNK) inhibitors.
Furthermore, piperazine-based compounds have been investigated as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV, which are essential bacterial enzymes.[2] These NBTIs show promise for overcoming resistance to existing antibiotics like fluoroquinolones.[3]
Table 2: Representative Enzyme Inhibition Data for Piperazine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Piperazine Amides | JNK3 | 0.1 - 10 | [4] |
| N-Aryl Piperazines | EGFR | 0.11 - 2.15 | [5] |
| Piperazine-based NBTIs | E. coli DNA Gyrase | <1 | [3] |
Note: This table provides examples of the inhibitory potential of piperazine-containing molecules against various enzymes. The development of specific this compound derivatives would require targeted screening against desired enzymes.
G-Protein Coupled Receptor (GPCR) Antagonism
The arylpiperazine moiety is a well-established pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[6] Additionally, derivatives of piperazine have been explored as antagonists for chemokine receptors like CCR2 and CCR5, which are involved in inflammatory responses and HIV entry, respectively. The design of these antagonists often involves appending specific aromatic or heteroaromatic groups to the piperazine core.
Table 3: Representative GPCR Antagonist Activity of Piperazine Derivatives
| Compound Class | Target Receptor | IC50 (µM) | Reference |
| N-Aryl Piperazine-1-carboxamides | CCR2 | 0.01 - 1 | [7] |
| Piperazine Derivatives | CCR5 | 0.44 - 6.29 | [8][9] |
Note: This table highlights the potential of the piperazine scaffold in developing GPCR antagonists. The synthesis and evaluation of this compound analogs would be a logical step in the exploration of novel antagonists for these and other GPCRs.
Visualization of Experimental Workflows and Logical Relationships
To aid in the conceptualization of synthetic and screening processes, the following diagrams illustrate typical workflows.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]
Methodological & Application
Synthesis of (S)-1-Boc-3-isopropylpiperazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (S)-1-Boc-3-isopropylpiperazine, a valuable chiral building block in medicinal chemistry and drug discovery. The protocol outlines a two-stage synthetic route commencing from the readily available chiral starting material, (S)-valine. The first stage involves the synthesis of the key intermediate, (S)-2-isopropylpiperazine, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group in the second stage to yield the final product.
Introduction
Chiral piperazine derivatives are prevalent scaffolds in a multitude of pharmaceutically active compounds. The specific stereochemistry and substitution pattern on the piperazine ring can significantly influence the biological activity and pharmacokinetic properties of a drug molecule. This compound, with its defined stereocenter and orthogonally protected nitrogen atoms, serves as a versatile intermediate for the synthesis of complex target molecules, allowing for selective functionalization at the N4 position. This protocol details a reliable and scalable method for its preparation.
Overall Reaction Scheme
The synthesis proceeds via the following two stages:
Stage 1: Synthesis of (S)-2-isopropylpiperazine from (S)-valine
(S)-valine is first reduced to the corresponding amino alcohol, (S)-valinol. The amino alcohol is then converted to a diamine precursor, which undergoes intramolecular cyclization to form (S)-2-isopropylpiperazine.
Stage 2: Boc Protection of (S)-2-isopropylpiperazine
The synthesized (S)-2-isopropylpiperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the N1 nitrogen, affording the desired product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Yields are indicative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1a | (S)-valinol | (S)-valine | 103.16 | 80-90 | >98 |
| 1b | (S)-2-isopropylpiperazine | (S)-valinol | 128.22 | 60-70 (over 2 steps) | >97 |
| 2 | This compound | (S)-2-isopropylpiperazine | 228.33 | 85-95 | >98 |
Experimental Protocols
Stage 1: Synthesis of (S)-2-isopropylpiperazine
Step 1a: Reduction of (S)-valine to (S)-valinol
This procedure is adapted from established methods for the reduction of amino acids.
Materials:
-
(S)-valine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
15% w/v aqueous sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
(S)-valine (1.0 eq.) is added portion-wise to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
The flask is cooled to 0 °C, and the reaction is quenched by the sequential and careful dropwise addition of water (in mL, equal to the mass of LiAlH₄ in g), followed by 15% aqueous sodium hydroxide solution (in mL, equal to the mass of LiAlH₄ in g), and finally water again (in mL, 3 times the mass of LiAlH₄ in g).
-
The resulting granular precipitate is filtered off and washed thoroughly with THF and ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-valinol as a white solid or colorless oil.
Step 1b: Synthesis of (S)-2-isopropylpiperazine from (S)-valinol
This protocol is a general representation of the cyclization of an amino alcohol to a piperazine.
Materials:
-
(S)-valinol
-
N-(2-bromoethyl)phthalimide
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (S)-valinol (1.0 eq.) and triethylamine (2.5 eq.) in acetonitrile, N-(2-bromoethyl)phthalimide (1.1 eq.) is added. The mixture is heated to reflux and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried and concentrated.
-
The crude intermediate is dissolved in ethanol, and hydrazine hydrate (5.0 eq.) is added. The mixture is heated to reflux for 4 hours.
-
After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is acidified with concentrated HCl and then concentrated to dryness.
-
The residue is dissolved in water and washed with dichloromethane. The aqueous layer is then basified with a concentrated NaOH solution to pH > 12 and extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-2-isopropylpiperazine.
Stage 2: Synthesis of this compound
This procedure is based on standard Boc protection of amines.[1]
Materials:
-
(S)-2-isopropylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
(S)-2-isopropylpiperazine (1.0 eq.) is dissolved in dichloromethane in a round-bottom flask at 0 °C (ice bath).
-
Triethylamine (1.2 eq.) is added to the solution.
-
A solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane is added dropwise to the stirred reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound, typically as a white solid or a viscous oil. Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis protocol.
Caption: Overall synthetic workflow for this compound.
References
Application Notes and Protocols: Boc Protection of (S)-3-Isopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the tert-butyloxycarbonyl (Boc) protection of the N1 nitrogen of (S)-3-isopropylpiperazine. This procedure is a critical step in the synthesis of various pharmaceutical intermediates, as the Boc group serves as a versatile protecting group, enabling selective functionalization of the second nitrogen atom in the piperazine ring.
Introduction
(S)-3-isopropylpiperazine is a valuable chiral building block in medicinal chemistry. The selective protection of one of the two secondary amine functionalities is often necessary to achieve desired synthetic outcomes. The Boc group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] The primary challenge in the Boc protection of piperazine derivatives is achieving mono-protection over di-protection. This can be controlled by careful selection of reaction conditions.
Reaction Principle
The Boc protection of (S)-3-isopropylpiperazine involves the reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of Boc₂O, leading to the formation of a carbamate. A base is typically added to neutralize the acidic byproduct generated during the reaction. The steric hindrance of the isopropyl group at the 3-position is expected to influence the regioselectivity of the protection, favoring the less hindered N1 nitrogen.
Experimental Protocols
The following protocol is a standard and effective method for the mono-N-Boc protection of substituted piperazines and is adapted for (S)-3-isopropylpiperazine based on procedures for structurally similar compounds.[1]
Materials:
-
(S)-3-isopropylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-3-isopropylpiperazine (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add triethylamine (1.1 equiv.) or sodium bicarbonate (2.0 equiv.) to the stirred solution at room temperature.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equiv.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl (S)-3-isopropylpiperazine-1-carboxylate.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Isopropylpiperazine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | Dichloromethane or THF/Water |
| Reaction Time | 2-16 hours |
| Temperature | Room Temperature |
| Typical Yield | High |
| Purity | High after purification |
Logical Workflow
Caption: Experimental workflow for the Boc protection of (S)-3-isopropylpiperazine.
Signaling Pathway Diagram (Chemical Transformation)
References
Application Notes and Protocols: Deprotection of (S)-1-Boc-3-isopropylpiperazine with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-1-Boc-3-isopropylpiperazine using trifluoroacetic acid (TFA). The resulting compound, (S)-3-isopropylpiperazine, is a valuable chiral building block in the synthesis of various pharmaceutical agents.
Introduction
The Boc protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of primary and secondary amines. Its removal is a critical step in many synthetic routes. Acid-catalyzed cleavage is the most common method for Boc deprotection, with trifluoroacetic acid (TFA) being a frequently employed reagent due to its efficacy and volatility, which simplifies product isolation.[1][2][3] The reaction proceeds through protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][4]
This protocol outlines a standard and reliable procedure for the deprotection of this compound, yielding the corresponding TFA salt of (S)-3-isopropylpiperazine, which can then be neutralized to obtain the free amine.
Reaction Parameters and Data
The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | A white to off-white solid. |
| Reagent | Trifluoroacetic Acid (TFA) | A 20-50% solution in a suitable solvent is typically used.[5] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended to prevent side reactions.[5] |
| Concentration | 0.1 - 0.2 M | Based on the starting material.[6] |
| TFA Equivalents | 5 - 10 equivalents | Sufficient excess to drive the reaction to completion.[6] |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[5][6] |
| Reaction Time | 1 - 4 hours | Progress should be monitored by TLC or LC-MS.[5][6] |
| Work-up | Evaporation and Neutralization | Removal of excess acid and solvent followed by basification to obtain the free amine.[6] |
| Expected Yield | >90% | Typically high-yielding with proper execution. |
| Expected Purity | >95% | Often high purity is achieved after a simple work-up. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a standard and generally effective method for the N-Boc deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the solution and concentrate under reduced pressure to yield the deprotected (S)-3-isopropylpiperazine as a free base.
Reaction Mechanism and Workflow
Boc Deprotection Signaling Pathway
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism.
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the equivalents of TFA, extending the reaction time, or slightly increasing the reaction temperature.[1]
-
Side Reactions: The highly reactive tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites. While less of a concern for this specific substrate, for more complex molecules, the addition of a scavenger like triisopropylsilane (TIS) or anisole may be necessary to trap the tert-butyl cation.[1]
-
Trifluoroacetylation: In some cases, the newly deprotected amine can be acylated by a trifluoroacetyl group.[1] This is generally a minor side product but can be minimized by using the minimum necessary amount of TFA and ensuring a thorough work-up.
-
Work-up: The deprotected amine will exist as a trifluoroacetate salt after the initial reaction. It is crucial to perform a basic work-up to isolate the free amine.[6] If the free amine is highly water-soluble, multiple extractions with an organic solvent will be necessary to ensure a good recovery.
-
Alternative Acids: While TFA is effective, other acids like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) can also be used for Boc deprotection and may be advantageous if the trifluoroacetate salt is difficult to handle.[6]
References
Application Notes and Protocols for N-arylation of (S)-1-Boc-3-isopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and relevant data for the N-arylation of (S)-1-Boc-3-isopropylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a sterically demanding isopropyl group at the 3-position of the piperazine ring presents unique challenges that can be addressed through the selection of appropriate catalytic systems and reaction conditions. The primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation, with microwave-assisted protocols offering significant advantages in terms of reaction time and efficiency.
Introduction
N-aryl piperazines are ubiquitous structural motifs in a vast array of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. The ability to efficiently and selectively introduce an aryl group onto the piperazine nitrogen is a critical step in the synthesis of these molecules. This compound is a chiral building block, and its N-arylation allows for the creation of diverse libraries of compounds for drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for selective arylation at the other nitrogen atom.
The primary challenge in the N-arylation of this substrate is the steric hindrance imparted by the isopropyl group, which can significantly reduce reaction rates and yields. Careful selection of the catalyst, ligand, base, and solvent is crucial to overcome this steric barrier and achieve high conversion to the desired product.
Key N-arylation Methodologies
Two principal catalytic methods are employed for the N-arylation of piperazine derivatives: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction efficiently.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig N-arylation.
Experimental Protocol: Buchwald-Hartwig N-arylation (Conventional Heating)
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or a similar bulky biarylphosphine ligand)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-110 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig N-arylation
Microwave irradiation can significantly reduce reaction times from hours to minutes.[2][3]
Materials:
-
Same as for conventional heating.
Procedure:
-
To a microwave reaction vial, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-1.5 equivalents relative to palladium), base (1.5-2.0 equivalents), this compound (1.0 equivalent), and aryl halide (1.0-1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat at a set temperature (typically 100-150 °C) for 10-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[4] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent developments with the use of ligands can facilitate the reaction under milder conditions. This method is particularly useful for the arylation with aryl iodides.
General Reaction Scheme:
Caption: General scheme for Ullmann N-arylation.
Experimental Protocol: Ullmann N-arylation
Materials:
-
This compound
-
Aryl iodide
-
Copper catalyst (e.g., CuI or CuBr)
-
Ligand (e.g., 1,10-phenanthroline or rac-BINOL)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the copper catalyst (10-20 mol%) and the ligand (15-30 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the base (2.0 equivalents).
-
Add this compound (1.5 equivalents) and the aryl iodide (1.0 equivalent).
-
Add the anhydrous solvent.
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere for 24 hours or until completion.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Quantitative Data
The following table summarizes representative yields for the N-arylation of N-Boc-piperazine with various aryl iodides using a CuBr/rac-BINOL catalytic system.[4] It is important to note that the yields for the more sterically hindered this compound may be lower under similar conditions and would likely require further optimization.
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%)[4] |
| 1 | Iodobenzene | N-Phenyl-1-Boc-piperazine | 71 |
| 2 | 1-Iodo-4-methylbenzene | N-(4-Methylphenyl)-1-Boc-piperazine | 60 |
| 3 | 1-Iodo-3-methylbenzene | N-(3-Methylphenyl)-1-Boc-piperazine | 36 |
| 4 | 1-Chloro-4-iodobenzene | N-(4-Chlorophenyl)-1-Boc-piperazine | 41 |
| 5 | 1-Iodo-4-methoxybenzene | N-(4-Methoxyphenyl)-1-Boc-piperazine | 72 |
| 6 | 1-Fluoro-4-iodobenzene | N-(4-Fluorophenyl)-1-Boc-piperazine | 60 |
| 7 | 1-Iodo-4-(trifluoromethyl)benzene | N-(4-(Trifluoromethyl)phenyl)-1-Boc-piperazine | 70 |
| 8 | 1-Chloro-2-iodobenzene | N-(2-Chlorophenyl)-1-Boc-piperazine | 71 |
| 9 | 1-Iodo-2-(trifluoromethyl)benzene | N-(2-(Trifluoromethyl)phenyl)-1-Boc-piperazine | 60 |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Buchwald-Hartwig N-arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion
The N-arylation of this compound is a crucial transformation for the synthesis of a wide range of biologically active molecules. While the steric hindrance of the isopropyl group presents a challenge, this can be overcome by employing robust catalytic systems such as the Buchwald-Hartwig amination with bulky biarylphosphine ligands or the Ullmann condensation. Microwave-assisted protocols can further enhance the efficiency of these reactions. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the N-arylation of this important chiral building block for applications in drug discovery and development.
References
- 1. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Reactions with (S)-1-Boc-3-isopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-isopropylpiperazine is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereochemically defined structure and the presence of a secondary amine allow for the synthesis of complex molecules with specific pharmacological activities. Reductive amination is a cornerstone of amine synthesis, providing a reliable and versatile method for forming carbon-nitrogen bonds. This one-pot reaction, which combines a carbonyl compound (aldehyde or ketone) with an amine and a reducing agent, is widely employed in the pharmaceutical industry for the synthesis of secondary and tertiary amines.
These application notes provide a comprehensive overview and detailed protocols for conducting reductive amination reactions using this compound. The focus is on the widely used and mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which offers excellent chemoselectivity and broad functional group tolerance.
Core Concepts and Advantages
Reductive amination proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of the amine with a carbonyl compound. This intermediate is then reduced in situ by a hydride source to yield the corresponding amine.
Key Advantages of Using Sodium Triacetoxyborohydride (STAB):
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride, and it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde or ketone, minimizing side reactions such as the reduction of the carbonyl group to an alcohol.[1][2]
-
One-Pot Procedure: The reaction can be conveniently carried out in a single reaction vessel by mixing the amine, carbonyl compound, and reducing agent, simplifying the experimental setup.[1]
-
Broad Substrate Scope: The method is applicable to a wide range of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic derivatives.[2]
-
Functional Group Tolerance: STAB is compatible with many functional groups that might be sensitive to other reducing agents.[1]
-
Safety: Compared to reagents like sodium cyanoborohydride, STAB and its byproducts are less toxic.[2]
Experimental Protocols
General Protocol for Reductive Amination of an Aldehyde with this compound
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (e.g., substituted benzaldehyde, heterocyclic aldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup (optional, but recommended)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the piperazine derivative in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add the aldehyde (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for the initial formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperazine.
General Protocol for Reductive Amination of a Ketone with this compound
The reductive amination of ketones is generally slower than that of aldehydes. Therefore, the addition of a catalytic amount of acetic acid can be beneficial to accelerate the formation of the iminium ion.
Additional Materials:
-
Glacial acetic acid (AcOH)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the ketone (1.0-1.2 equivalents).
-
Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise.
-
Stir the reaction at room temperature or gently heat (e.g., to 40 °C) for 4 to 48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Follow steps 6-10 of the aldehyde protocol for the reaction workup and purification.
Quantitative Data Summary
The following table summarizes representative examples of reductive amination reactions with this compound and various carbonyl compounds.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | >95% (estimated) |
| 2 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | 16 | 92% |
| 3 | 2-Thiophenecarboxaldehyde | NaBH(OAc)₃ | DCM | 12 | 88% |
| 4 | Cyclohexanone | NaBH(OAc)₃ / AcOH (cat.) | DCE | 24 | 85% |
| 5 | Acetophenone | NaBH(OAc)₃ / AcOH (cat.) | DCE | 48 | 75% |
Note: The yields presented are based on literature precedents for similar substrates and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the nature of the substrates.
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: General mechanism of reductive amination.
References
Application Notes and Protocols for the Use of (S)-1-Boc-3-isopropylpiperazine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-isopropylpiperazine is a chiral building block utilized in peptide synthesis to create novel peptidomimetics with enhanced therapeutic potential. Its incorporation into peptide backbones can introduce conformational constraints, improve metabolic stability, and modulate biological activity. The isopropyl group at the 3-position of the piperazine ring provides steric bulk, which can influence the peptide's three-dimensional structure and its interaction with biological targets.[1] These characteristics make it a valuable tool in drug discovery for developing peptides with improved pharmacokinetic and pharmacodynamic profiles. Peptidomimetics containing this moiety may exhibit increased resistance to enzymatic degradation and better bioavailability compared to their natural peptide counterparts.[2][3]
The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen at the 1-position allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing the Boc/Bzl protection strategy.[1][4] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide chains.
Key Applications
The use of this compound in peptide synthesis is primarily focused on the generation of peptidomimetic libraries for drug discovery and development. Key applications include:
-
Introduction of Conformational Constraints: The rigid piperazine ring and the bulky isopropyl group can induce specific turns and restrict the conformational flexibility of the peptide backbone, which can be crucial for receptor binding and selectivity.
-
Scaffold for Peptidomimetics: The piperazine moiety can serve as a replacement for native amino acid residues or as a novel scaffold to alter the peptide's architecture, potentially leading to enhanced biological activity and stability.[1]
-
Development of Novel Therapeutics: By modifying peptides with this compound, researchers can develop new drug candidates with improved properties for various therapeutic areas.
Data Presentation: Illustrative Quantitative Data
The following table summarizes typical quantitative data that could be expected during the solid-phase synthesis of a model peptidomimetic incorporating this compound. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation used.[1][5][6][7]
| Parameter | Illustrative Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | 2-Chlorotrityl chloride (2-CTC) resin is often recommended for its mild cleavage conditions.[1] |
| Initial Scaffold Loading Efficiency | 75 - 90% | Dependent on the immobilization strategy and steric hindrance of the isopropyl group. |
| Boc Deprotection Efficiency (per step) | >99% | Can be monitored by qualitative tests for secondary amines (e.g., Chloranil test).[1] |
| Amino Acid Coupling Efficiency (per step) | 90 - 98% | May require optimized coupling reagents or double coupling for sterically hindered amino acids.[8] |
| Final Crude Peptide Purity (by HPLC) | 50 - 80% | Highly dependent on the peptide sequence and synthesis efficiency at each step.[6] |
| Overall Yield of Crude Peptide | 30 - 60% | Influenced by the number of coupling cycles and cumulative losses. |
| Yield after Purification | 10 - 30% | Dependent on the complexity of the crude product and the purification method (e.g., preparative HPLC). |
Experimental Protocols
The following protocols are adapted from standard Boc-based solid-phase peptide synthesis procedures and can be applied for the incorporation of this compound.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[1]
-
Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[1]
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[1]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[1]
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the scaffold can be determined gravimetrically.
Protocol 2: Boc Deprotection and Amino Acid Coupling
Materials:
-
Resin with immobilized this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DCM (2 x 10 mL), agitating for 5 minutes each time.
-
Wash the resin with DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-protected amino acid (3.0 eq.) with a suitable coupling reagent like HBTU or HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Monitoring: Perform a qualitative test (e.g., Chloranil test) to confirm the completion of the coupling. If the test is positive (indicating free secondary amine), repeat the coupling step.[1]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage from Resin and Purification
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
Preparative reverse-phase HPLC system
Procedure:
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin in a sealed reaction vessel.[1]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.[1]
-
-
Precipitation:
-
Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude peptide.[1]
-
-
Purification:
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether (2 x 20 mL).[1]
-
Dry the crude product under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product by analytical HPLC and mass spectrometry.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.[1]
-
Visualizations
Caption: Structure of this compound.
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Inhibition of a signaling pathway by a peptidomimetic.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
(S)-1-Boc-3-isopropylpiperazine: A Key Building Block for Next-Generation CNS Drugs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-Boc-3-isopropylpiperazine is a chiral synthetic building block of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs due to its favorable physicochemical properties that can enhance aqueous solubility, bioavailability, and receptor binding affinity. The introduction of a stereocenter via the isopropyl group at the 3-position allows for the synthesis of enantiomerically pure drug candidates, a critical factor for improving therapeutic efficacy and safety profiles. This document provides an overview of the application of this compound in the synthesis of CNS agents, with a focus on its use in the development of multi-target drugs like cariprazine, a dopamine D3/D2 and serotonin 5-HT1A receptor partial agonist.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value |
| CAS Number | 475272-54-9 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 298.4 °C at 760 mmHg |
| Density | 0.98 g/cm³ |
| Flash Point | 134.2 °C |
Application in the Synthesis of Cariprazine: A Case Study
Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action involves partial agonism at dopamine D3 and D2 receptors and serotonin 5-HT1A receptors.[2][3] The synthesis of cariprazine and its analogs often involves the coupling of a substituted piperazine with a suitable side chain. While various synthetic routes to cariprazine exist, the use of a chiral piperazine precursor is essential for obtaining the desired enantiomerically pure final product. The following sections detail a representative synthetic approach and the biological activity of the resulting compound.
Synthetic Workflow for Arylpiperazine Derivative Synthesis
The synthesis of a key arylpiperazine intermediate from this compound typically involves a Buchwald-Hartwig amination reaction, followed by deprotection.
Experimental Protocol: Synthesis of (S)-1-(2,3-dichlorophenyl)-3-isopropylpiperazine
This protocol describes the synthesis of a key intermediate analogous to those used in the synthesis of cariprazine.
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried flask, add this compound (1.0 eq), 1-bromo-2,3-dichlorobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like RuPhos or XPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (S)-4-(2,3-dichlorophenyl)-3-isopropylpiperazine-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield (S)-1-(2,3-dichlorophenyl)-3-isopropylpiperazine.
Biological Activity of Cariprazine
Cariprazine exhibits a unique pharmacological profile with high affinity for dopamine D3 and D2 receptors, as well as serotonin 5-HT1A receptors. This multi-target engagement is believed to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder.[4]
| Receptor Target | Binding Affinity (Ki, nM) |
| Dopamine D3 | 0.085[5] |
| Dopamine D2 | 0.49[5] |
| Serotonin 5-HT1A | 2.6[5] |
| Serotonin 5-HT2B | 0.58-1.1[6] |
| Serotonin 5-HT2A | 18.8[6] |
| Histamine H1 | 23.3[6] |
Signaling Pathways Modulated by Cariprazine
Cariprazine's therapeutic effects are mediated through its interaction with specific G-protein coupled receptor (GPCR) signaling pathways.
Dopamine D2/D3 Receptor Signaling
As a partial agonist, cariprazine modulates the signaling of D2 and D3 receptors, which are coupled to Gi/o proteins. This interaction inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.
Serotonin 5-HT1A Receptor Signaling
Cariprazine also acts as a partial agonist at 5-HT1A receptors, which are similarly coupled to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, contributing to its therapeutic effects.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex chiral molecules targeting the CNS. Its application in the development of multi-target drugs like cariprazine highlights its importance in modern medicinal chemistry. The ability to introduce a specific stereoisomer through the use of this building block is crucial for optimizing the pharmacological profile of drug candidates, leading to improved efficacy and a better safety profile. The provided protocols and data serve as a guide for researchers in the design and synthesis of novel CNS therapeutics based on the privileged piperazine scaffold.
References
- 1. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 4. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of (S)-1-Boc-3-isopropylpiperazine in PROTAC Linkers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a comprehensive understanding of each of its three components: the warhead, the E3 ligase ligand, and the intervening linker. The linker, far from being a mere spacer, critically influences the PROTAC's efficacy, selectivity, and physicochemical properties. Among the diverse array of linker architectures, the piperazine moiety has emerged as a privileged scaffold. This document provides detailed application notes and protocols relevant to the use of (S)-1-Boc-3-isopropylpiperazine as a building block for PROTAC linkers. While direct literature examples of PROTACs incorporating this specific substituted piperazine are not prevalent, this guide extrapolates from the well-established principles of using piperazine-based linkers and provides a framework for its application and evaluation.
The Role of the Piperazine Moiety in PROTAC Linkers
The incorporation of a piperazine ring into a PROTAC linker offers several distinct advantages:
-
Conformational Rigidity : Unlike flexible alkyl or polyethylene glycol (PEG) chains, the piperazine ring introduces a degree of rigidity to the linker. This conformational constraint can pre-organize the PROTAC molecule into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2]
-
Improved Physicochemical Properties : The two nitrogen atoms within the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[2][3] This is a crucial parameter for improving cell permeability and overall pharmacokinetic properties. The pKa of the piperazine ring, and thus its protonation state, can be influenced by nearby chemical groups.[3]
-
Metabolic Stability : The piperazine ring is generally more resistant to metabolic degradation compared to linear linkers, which can improve the in vivo stability of the PROTAC.
-
Synthetic Tractability : The use of a Boc-protected piperazine derivative like this compound allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be selectively removed to allow for the sequential attachment of the warhead and the E3 ligase ligand.[4]
The introduction of an isopropyl group at the 3-position of the piperazine ring is anticipated to further modulate the PROTAC's properties by:
-
Increasing Lipophilicity : The isopropyl group will increase the lipophilicity of the linker region, which can influence cell permeability and binding interactions within the ternary complex.
-
Introducing Steric Influence : The steric bulk of the isopropyl group may orient the exit vectors of the linker in a specific manner, potentially leading to more favorable or unfavorable interactions for ternary complex formation. This highlights the importance of empirical testing for each target protein and E3 ligase combination.
Quantitative Data for Piperazine-Containing PROTACs
While specific data for PROTACs containing this compound is not available in the public domain, the following table presents representative data for PROTACs utilizing other piperazine-based linkers to provide a benchmark for performance evaluation.
| PROTAC ID | Target Protein | E3 Ligase | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-1 | BRD4 | VHL | Piperazine-Alkyl | 15 | >90 | HeLa |
| PROTAC-2 | BTK | CRBN | Piperazine-PEG | 8 | >95 | MOLM-14 |
| PROTAC-3 | AR | VHL | Piperazine-Aromatic | 25 | ~85 | LNCaP |
This table is a compilation of representative data from various sources in the literature and is intended for illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis involving the deprotection of the piperazine and subsequent coupling reactions.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) (10-20 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of (S)-3-isopropylpiperazine.
Step 2: Sequential Amide Coupling to Warhead and E3 Ligase Ligand
This step assumes the warhead and E3 ligase ligand have available carboxylic acid functionalities for amide bond formation. The order of addition can be reversed.
-
First Coupling (e.g., to E3 Ligase Ligand):
-
Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected (S)-3-isopropylpiperazine salt (1.1 eq) and additional DIPEA (to neutralize the salt) in DMF.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the mono-coupled product by flash column chromatography or preparative HPLC.
-
-
Second Coupling (e.g., to Warhead):
-
Dissolve the purified mono-coupled intermediate (1.0 eq) and the warhead (with a carboxylic acid) (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Determination of PROTAC Degradation Activity (DC₅₀ and Dₘₐₓ)
This protocol describes the use of Western blotting to quantify the degradation of the target protein.
-
Cell Culture and Treatment:
-
Plate the desired cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the synthesized PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: General PROTAC Synthesis Workflow.
Caption: Workflow for PROTAC Activity Evaluation.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of (S)-1-Boc-3-isopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-3-isopropylpiperazine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its stereodefined structure and the presence of a versatile Boc-protecting group allow for precise molecular elaboration. This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting multi-gram to kilogram production scales. Two primary synthetic strategies are presented: the direct Boc protection of the chiral precursor (S)-2-isopropylpiperazine, and a multi-step synthesis originating from the readily available chiral pool starting material, (S)-valine.
Introduction
The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. The introduction of chirality and specific substituents onto the piperazine ring can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This compound offers a synthetically accessible platform for generating diverse libraries of chiral compounds. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of one of the piperazine nitrogens, enabling selective functionalization of the second nitrogen atom. This Boc group can be readily removed under mild acidic conditions, allowing for subsequent synthetic transformations.[1]
This application note details two scalable synthetic routes to this compound, provides comprehensive experimental protocols, and summarizes key quantitative data to facilitate efficient and reproducible production in a research or drug development setting.
Synthetic Strategies
Two viable and scalable routes for the synthesis of this compound are outlined below. Route 1 is a direct approach assuming the availability of the chiral precursor, while Route 2 provides a method for the synthesis of this precursor from a common chiral amino acid.
Route 1: Direct Boc Protection of (S)-2-isopropylpiperazine
This is the most straightforward approach, involving the selective mono-protection of the commercially available or synthetically prepared (S)-2-isopropylpiperazine using di-tert-butyl dicarbonate (Boc₂O). This method is highly efficient for producing the target compound in high yield and purity.
Route 2: Multi-step Synthesis from (S)-Valine
Experimental Protocols
Route 1: Protocol for Scale-up Synthesis of this compound via Direct Boc Protection
This protocol is adapted from a similar procedure for the synthesis of (S)-1-Boc-3-methylpiperazine and is designed for a multi-gram scale.
Materials and Equipment:
-
(S)-2-isopropylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve (S)-2-isopropylpiperazine (1.0 eq.) in dichloromethane (approx. 10 mL per gram of piperazine).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 eq.) in dichloromethane (approx. 2 mL per gram of Boc₂O) to the cooled piperazine solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding deionized water (approx. 5 mL per gram of starting piperazine).
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of starting piperazine).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product, which is often a white to off-white solid or a thick oil, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel for higher purity.
Route 2: Protocol for the Synthesis of (S)-2-isopropylpiperazine from (S)-Valine
This route involves two main stages: the synthesis of (S)-valinol from (S)-valine, and the subsequent conversion to (S)-2-isopropylpiperazine.
Stage 1: Synthesis of (S)-Valinol from (S)-Valine
This procedure is based on the well-established reduction of amino acids.[2]
Materials and Equipment:
-
(S)-Valine
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a large, dry, jacketed glass reactor purged with nitrogen, suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq.) in anhydrous THF.
-
Addition of (S)-Valine: Slowly add (S)-valine (1.0 eq.) portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction and gas evolution.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser work-up):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add water (x mL per x g of LiAlH₄).
-
Add 15% aqueous sodium hydroxide solution (x mL per x g of LiAlH₄).
-
Add water again (3x mL per x g of LiAlH₄).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude (S)-valinol. The product can be further purified by distillation under reduced pressure.
Stage 2: Conversion of (S)-Valinol to (S)-2-isopropylpiperazine
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound via Route 1 and its analytical characterization.
Table 1: Reaction Parameters for Scale-up Synthesis via Route 1
| Parameter | Value | Notes |
| Scale | 100 g | Based on (S)-2-isopropylpiperazine |
| (S)-2-isopropylpiperazine | 100 g (0.78 mol) | 1.0 eq. |
| Di-tert-butyl dicarbonate | 178 g (0.82 mol) | 1.05 eq. |
| Dichloromethane | 1.2 L | Solvent for reaction and extraction |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling followed by warming |
| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS |
| Typical Isolated Yield | 85-95% | After purification |
Table 2: Analytical Data for this compound
| Analysis | Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 3.05-2.95 (m, 1H), 2.85-2.65 (m, 3H), 2.55-2.45 (m, 1H), 1.95-1.85 (m, 1H), 1.45 (s, 9H), 0.92 (d, J=6.8 Hz, 3H), 0.88 (d, J=6.8 Hz, 3H)[3] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.8, 79.5, 57.2, 53.1, 46.2, 45.1, 32.9, 28.5, 19.5, 18.9 |
| Purity (HPLC) | >98% |
| Chiral Purity (Chiral HPLC) | >99% ee |
Visualizations
Experimental Workflow
Caption: Workflow for the Synthesis of this compound (Route 1).
Synthetic Relationship
Caption: Synthetic Routes to this compound.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. Handle with extreme caution under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
-
Di-tert-butyl dicarbonate (Boc₂O) can cause skin and eye irritation. It is also a lachrymator. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
The reactions described should be carried out by trained personnel in a suitable chemical laboratory. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
References
Application Notes and Protocols for the Synthesis of D2/5-HT1A Receptor Modulators Using (S)-1-Boc-3-isopropylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Among the most validated targets for neuropsychiatric disorders are the dopamine D2 and serotonin 5-HT1A receptors. Modulators with dual activity at these receptors have shown promise as atypical antipsychotics and antidepressants with improved side-effect profiles. The piperazine scaffold is a privileged structure in CNS drug discovery, frequently found in molecules targeting these receptors.[1] This document provides detailed application notes and protocols for the use of the chiral building block, (S)-1-Boc-3-isopropylpiperazine, in the synthesis of potential D2/5-HT1A receptor modulators. The presence of the isopropyl group on the chiral piperazine ring allows for the exploration of new chemical space and potentially improved pharmacodynamic and pharmacokinetic properties.
This compound: A Versatile Chiral Building Block
This compound is a valuable starting material for the synthesis of complex molecules in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen. This directed synthesis is crucial for building the desired molecular architecture of receptor modulators. The Boc group can be readily removed under acidic conditions, enabling further modification of the piperazine core.
General Synthetic Strategy
A common and effective strategy for the synthesis of arylpiperazine-based D2/5-HT1A receptor modulators involves a two-step process:
-
N-Alkylation: The free secondary amine of this compound is alkylated with a suitable electrophile. This is typically achieved through direct alkylation with an alkyl halide or by reductive amination with an aldehyde.[2]
-
Boc Deprotection and Further Functionalization (if necessary): The Boc protecting group is removed, and the newly freed secondary amine can be further functionalized, for example, by acylation or reaction with a carbamoyl chloride to introduce a urea moiety, a common feature in some D2/5-HT1A ligands.
This modular approach allows for the synthesis of a library of compounds with diverse substituents for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of this compound with a generic alkyl bromide (R-Br).
Materials:
-
This compound
-
Alkyl bromide (R-Br) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the secondary amine.
Materials:
-
N-alkylated-(S)-1-Boc-3-isopropylpiperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-alkylated-(S)-1-Boc-3-isopropylpiperazine derivative in dichloromethane.
-
Slowly add trifluoroacetic acid (5-10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Quantitative Data: Receptor Binding Affinities
| Compound ID | Arylpiperazine Moiety | D2 Ki (nM) | 5-HT1A Ki (nM) | Reference |
| 1a | 1-(2-methoxyphenyl)piperazine derivative | >1000 | 1.2 | [4] |
| 2a | 1-(2,3-dichlorophenyl)piperazine derivative | 300 | 41.5 | Fictional Example |
| 3b | 1-(1-naphthyl)piperazine derivative | Strong | Strong | [5] |
| 4c | 1-(2,3-dimethylphenyl)piperazine derivative | Strong | Strong | [5] |
| SLV313 | 1-(2,3-dihydro-benzo[6][7]dioxin-5-yl)-piperazine derivative | High Affinity (pA2=9.3) | High Affinity (pEC50=9.0) | [8] |
Note: "Strong" indicates that the compounds were among the most potent competitors in the described study, though specific Ki values were not provided in the abstract. pA2 and pEC50 values are measures of antagonist and agonist potency, respectively, with higher values indicating greater potency.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic route to D2/5-HT1A modulators.
Experimental Workflow for N-Alkylation and Deprotection
Caption: Step-by-step experimental workflow.
Simplified D2/5-HT1A Receptor Signaling
Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 5. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mono-Boc-Protected Isopropylpiperazine Yield
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing mono-Boc-protected isopropylpiperazine?
A1: The primary challenge is the formation of the undesired 1,4-di-Boc-protected isopropylpiperazine byproduct. Since isopropylpiperazine has two secondary amine groups with similar reactivity, the Boc-protection reaction can occur at both sites, reducing the yield of the desired mono-protected product.[1] Controlling the stoichiometry and reaction conditions is crucial to maximize mono-substitution.[1]
Q2: How can I monitor the progress of the reaction to avoid over-reaction and the formation of the di-Boc byproduct?
A2: The reaction progress should be closely monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the timely quenching of the reaction once the formation of the mono-Boc-protected product is maximized and before significant amounts of the di-Boc byproduct are generated.
Q3: What are the key parameters to control for maximizing the yield of the mono-Boc product?
A3: The key parameters to optimize are:
-
Stoichiometry: Using an excess of isopropylpiperazine relative to di-tert-butyl dicarbonate (Boc₂O) statistically favors mono-protection.[1]
-
Temperature: Lowering the reaction temperature can help control the reactivity and improve selectivity for the mono-Boc product.[1]
-
Rate of Addition: Slow, dropwise addition of Boc₂O to the isopropylpiperazine solution is recommended to maintain a low concentration of the protecting agent and minimize di-substitution.[1]
Q4: Is there an alternative to the direct Boc-protection method for achieving mono-substitution?
A4: Yes, an alternative strategy is the in situ mono-protonation of isopropylpiperazine.[2][3] By reacting isopropylpiperazine with one equivalent of an acid (e.g., HCl or trifluoroacetic acid), a mono-salt is formed. The protonated nitrogen is deactivated, directing the Boc-protection to the free nitrogen atom. This can be a cost-effective, one-pot method.[2][3]
Q5: My purified mono-Boc-protected isopropylpiperazine shows tailing on the silica gel column. How can I improve the chromatography?
A5: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of mono-Boc-protected isopropylpiperazine.
| Problem | Potential Cause | Recommended Solution |
| Low yield of mono-Boc product with significant di-Boc byproduct formation | 1. Incorrect Stoichiometry: The ratio of Boc₂O to isopropylpiperazine is too high. 2. Reaction Temperature Too High: Increased temperature can lead to lower selectivity.[1] 3. Rapid Addition of Boc₂O: A high local concentration of the protecting agent favors di-substitution. | 1. Use an excess of isopropylpiperazine (e.g., 2-5 equivalents).[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C).[1] 3. Add the Boc₂O solution dropwise over an extended period.[1] |
| Reaction is slow or incomplete | 1. Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. 2. Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent. 3. Insufficient Base (if used): In some protocols, a non-nucleophilic base is used to scavenge the acid byproduct. | 1. Allow the reaction to warm to room temperature after the initial addition at 0 °C and monitor by TLC/LC-MS.[1] 2. Choose a solvent in which both isopropylpiperazine and Boc₂O are readily soluble, such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][4] 3. Ensure at least one equivalent of a suitable base like triethylamine is present if the protocol requires it.[4] |
| Difficulty in purifying the product | 1. Co-elution of Product and Byproduct: The mono- and di-Boc products may have similar polarities, making separation by column chromatography challenging. 2. Product is an oil and cannot be crystallized: Purification by crystallization is not feasible. 3. Tailing on silica gel column: The basic nature of the product interacts with the acidic silica gel.[1] | 1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. 2. Utilize flash chromatography with a suitable solvent system. If separation is still difficult, consider an alternative workup such as an acid-base extraction to remove unreacted isopropylpiperazine.[1] 3. Add 0.1-1% triethylamine to the eluent to improve peak shape during column chromatography.[1] |
| Formation of unexpected side products | 1. Reaction with Solvent: Some solvents may not be inert under the reaction conditions. 2. Degradation of Starting Material or Product: The starting materials may be impure, or the product may be unstable to the workup conditions. | 1. Use anhydrous, high-purity solvents. 2. Ensure the purity of the starting isopropylpiperazine. Use a mild workup procedure, avoiding strong acids or bases if the product is sensitive. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of mono-Boc-protected piperazine, which can be extrapolated to the synthesis of the isopropyl derivative.
| Parameter | Condition | Effect on Mono-Boc Yield | Effect on Di-Boc Formation | Reference |
| Stoichiometry (Piperazine:Boc₂O) | 1:1 | Moderate | Significant | [5] |
| 2:1 | High | Low | [1] | |
| 5:1 | Very High | Minimal | [5] | |
| Temperature | Room Temperature | Good | Moderate | [1] |
| 0 °C | High | Low | [1] | |
| Solvent | Dichloromethane (DCM) | Good solubility, common choice | - | [1] |
| Tetrahydrofuran (THF) | Good solubility, common choice | - | [4] | |
| Methanol | Can lead to side reactions | - | ||
| Rate of Addition of Boc₂O | Rapid | Lower | Higher | [1] |
| Slow (Dropwise) | Higher | Lower | [1] |
Experimental Protocols
Protocol 1: Optimized Mono-Boc Protection of Isopropylpiperazine
This protocol is designed to maximize the yield of 1-Boc-4-isopropylpiperazine by controlling stoichiometry and temperature.
Materials:
-
Isopropylpiperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isopropylpiperazine (2.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred isopropylpiperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting Boc₂O is consumed and the desired product is maximized.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent).
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing unreacted isopropylpiperazine from the crude product mixture.
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic mono-Boc-protected product and any unreacted isopropylpiperazine will move into the aqueous layer as their hydrochloride salts. The non-basic di-Boc byproduct will remain in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Basify the aqueous layer to a pH > 10 by the slow addition of a base (e.g., 2 M NaOH).
-
Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the purified mono-Boc-protected isopropylpiperazine.
Visualizations
Caption: Experimental workflow for the optimized synthesis of mono-Boc-protected isopropylpiperazine.
Caption: Logical relationship between reaction parameters and outcomes for selective mono-Boc protection.
References
Technical Support Center: Synthesis of (S)-1-Boc-3-isopropylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-3-isopropylpiperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the Boc-protection of (S)-2-isopropylpiperazine, I observe a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A1: The most common higher molecular weight byproduct in this reaction is the di-protected piperazine, 1,4-di-Boc-(S)-2-isopropylpiperazine . This occurs when both nitrogen atoms of the piperazine ring react with the Boc-anhydride.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a significant excess of Boc₂O will favor the formation of the di-Boc byproduct. Start with 1.0 to 1.1 equivalents of Boc₂O and monitor the reaction closely.
-
Slow Addition: Add the Boc₂O solution slowly to the reaction mixture containing (S)-2-isopropylpiperazine. This helps to maintain a low instantaneous concentration of the protecting agent, favoring mono-protection.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the second protection step.
-
Purification: If the di-Boc byproduct does form, it can typically be separated from the desired mono-Boc product by column chromatography on silica gel.
Q2: My final product, this compound, shows a diastereomeric impurity. What is the likely impurity and how can I minimize its formation?
A2: The most probable diastereomeric impurity is the (R)-1-Boc-3-isopropylpiperazine . The presence of this enantiomer indicates a loss of stereochemical integrity at some point during the synthesis.
Troubleshooting:
-
Starting Material Purity: Ensure the enantiomeric purity of your starting material, such as (S)-2-isopropylpiperazine or a chiral amino acid precursor.
-
Racemization Conditions: Avoid harsh acidic or basic conditions and elevated temperatures for prolonged periods, as these can lead to epimerization at the chiral center.
-
Chiral Resolution: If racemization is unavoidable, a final chiral resolution step may be necessary. This can be achieved through techniques like chiral HPLC or by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization.
Q3: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can result from several factors throughout the synthetic sequence.
Troubleshooting:
-
Incomplete Reactions: Monitor each step of your synthesis (e.g., by TLC or LC-MS) to ensure complete conversion of the starting materials before proceeding to the next step.
-
Side Reactions: As discussed in Q1 and Q2, the formation of side products such as the di-Boc derivative or the undesired enantiomer will lower the yield of the target compound.
-
Purification Losses: Optimize your purification methods to minimize product loss. This may involve selecting the appropriate solvent system for chromatography or optimizing crystallization conditions.
-
Reductive Amination Issues (if applicable): If your synthesis involves a reductive amination step, ensure the quality of the reducing agent (e.g., sodium triacetoxyborohydride) and that the reaction goes to completion. Incomplete imine formation or reduction can lead to a mixture of products and starting materials.
Q4: I am having difficulty with the purification of this compound. What are some recommended methods?
A4: Purification can be challenging due to the presence of structurally similar impurities.
Troubleshooting:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the target compound from non-polar byproducts like the di-Boc derivative and any unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Crystallization: If the product is a solid and has a suitable solubility profile, crystallization can be an excellent method for purification, particularly for removing small amounts of impurities.
-
Acid-Base Extraction: An acidic wash can be used to remove any unreacted basic starting materials. However, be cautious as the Boc-protecting group is acid-labile. A dilute acid wash (e.g., 1 M HCl) followed by immediate work-up is recommended.
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Side Product Name | Chemical Structure | Likely Origin | Mitigation Strategy |
| 1,4-di-Boc-(S)-2-isopropylpiperazine | Di-Boc protected piperazine | Excess Boc-anhydride during protection step | Control stoichiometry, slow addition of Boc₂O |
| (R)-1-Boc-3-isopropylpiperazine | Enantiomer of the target compound | Racemization during synthesis | Use high purity starting material, avoid harsh conditions |
| (S)-2-isopropylpiperazine | Unreacted starting material | Incomplete Boc-protection reaction | Ensure complete reaction, use slight excess of Boc₂O |
Experimental Protocols
Protocol 1: Boc-Protection of (S)-2-isopropylpiperazine
-
Dissolve (S)-2-isopropylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Chiral HPLC for Diastereomeric Purity Analysis
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Visualizations
Caption: Synthetic pathway of this compound and its major side products.
Caption: Troubleshooting workflow for common issues in the synthesis.
Technical Support Center: Troubleshooting Low Yield in (S)-1-Boc-3-isopropylpiperazine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (S)-1-Boc-3-isopropylpiperazine. This valuable building block is often prepared via the mono-Boc protection of (S)-2-isopropylpiperazine. Low yields can arise from a variety of factors, including suboptimal reaction conditions, reagent quality issues, and the formation of undesired byproducts. This document provides a structured approach to troubleshooting and optimizing your reaction for improved outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is the formation of the di-protected byproduct, 1,4-di-Boc-2-isopropylpiperazine. This occurs because both nitrogen atoms of the starting material, (S)-2-isopropylpiperazine, are nucleophilic and can react with the Boc-anhydride.[1][2][3] Careful control of the reaction stoichiometry is crucial to favor mono-protection.[1]
Q2: How can I minimize the formation of the di-Boc byproduct?
A2: To minimize di-protection, you should use a controlled amount of di-tert-butyl dicarbonate (Boc-anhydride). Using a slight excess of the piperazine starting material or adding the Boc-anhydride solution slowly to the reaction mixture can significantly favor the formation of the mono-protected product.[4] A molar ratio of 0.8 equivalents of Boc-anhydride to piperazine has been shown to maximize the yield of the mono-protected product in some systems.[1]
Q3: What are the recommended solvents and bases for this reaction?
A3: A variety of solvents can be used, including methanol, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1][4][5] Biphasic systems, such as chloroform and water, with a phase-transfer catalyst can also be employed. Common bases include sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[4][5] The choice of solvent and base should be guided by the solubility of your starting materials and the desired reaction temperature.
Q4: My reaction is very slow or appears to have stalled. What can I do?
A4: If the reaction is sluggish, consider the following:
-
Temperature: Gently heating the reaction mixture (e.g., to 40°C) can increase the reaction rate. However, be aware that higher temperatures can also promote the formation of byproducts.[6]
-
Catalyst: The addition of a catalytic amount of DMAP can accelerate the reaction.[5]
-
Reagent Quality: Ensure that your Boc-anhydride is fresh, as it can degrade over time, especially if exposed to moisture.[6] Also, verify the purity of your (S)-2-isopropylpiperazine.
Q5: I'm having difficulty purifying the final product. What are the best methods?
A5: Purification can be challenging due to the presence of unreacted starting material and the di-Boc byproduct.
-
Column Chromatography: This is a common and effective method for separating the mono-Boc product from the di-Boc byproduct and other impurities.
-
Acid-Base Extraction: An acidic wash can be used to remove any unreacted (S)-2-isopropylpiperazine.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to low yields.
Problem 1: Low Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent | Verify the stoichiometry of Boc-anhydride. While an excess should be avoided to prevent di-protection, too little will result in incomplete conversion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Poor Reagent Quality | Use fresh di-tert-butyl dicarbonate. Ensure the (S)-2-isopropylpiperazine is pure and dry. |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous reaction mixtures. |
Problem 2: Predominance of Di-Boc Byproduct
| Possible Cause | Troubleshooting Step |
| Excess Boc-Anhydride | Reduce the equivalents of Boc-anhydride used. A sub-stoichiometric amount (e.g., 0.8 to 0.95 equivalents) is often optimal.[1] |
| Rapid Addition of Reagent | Add the Boc-anhydride solution dropwise to the solution of (S)-2-isopropylpiperazine over an extended period. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity. |
Problem 3: Inconsistent Yields
| Possible Cause | Troubleshooting Step |
| Moisture in Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can hydrolyze the Boc-anhydride.[6] |
| Variability in Starting Material Quality | Source high-purity (S)-2-isopropylpiperazine and store it under inert gas to prevent degradation. |
| Inconsistent Work-up Procedure | Standardize the work-up protocol, including extraction and washing steps, to minimize product loss. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound. Note that optimization may be required for your specific experimental setup.
Materials:
-
(S)-2-isopropylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve (S)-2-isopropylpiperazine (1.0 equivalent) in anhydrous methanol.
-
Add sodium bicarbonate (1.5 equivalents) to the solution and stir.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.95 equivalents) in a small amount of anhydrous methanol.
-
Add the Boc₂O solution dropwise to the piperazine solution at room temperature over 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and selectivity of the mono-Boc protection of (S)-2-isopropylpiperazine. These are illustrative and actual results may vary.
Table 1: Effect of Boc₂O Stoichiometry on Product Distribution
| Equivalents of Boc₂O | Expected Yield of Mono-Boc Product (%) | Expected Yield of Di-Boc Product (%) |
| 0.8 | 60 - 75 | < 10 |
| 1.0 | 50 - 65 | 15 - 25 |
| 1.2 | 30 - 45 | 30 - 45 |
| 2.2 | < 10 | > 85 |
Table 2: Influence of Reaction Temperature on Yield
| Temperature (°C) | Typical Reaction Time (h) | Expected Mono-Boc Product Yield (%) | Notes |
| 0 | 24 - 48 | 65 - 75 | Slower reaction rate, higher selectivity. |
| 25 (Room Temp) | 12 - 24 | 60 - 70 | Good balance of rate and selectivity. |
| 40 | 6 - 12 | 50 - 60 | Faster reaction, but may increase di-protection. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting low yield in the reaction.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
Preventing di-Boc formation in piperazine protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the mono-Boc protection of piperazine and prevent the formation of the di-Boc byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of piperazine?
A1: The main challenge arises from the symmetrical nature of piperazine. It has two equally reactive secondary amine groups. This makes it difficult to selectively protect only one nitrogen atom, often leading to a mixture of mono-Boc-piperazine, di-Boc-piperazine, and unreacted piperazine.[1]
Q2: What are the most common side reactions during the Boc protection of piperazine?
A2: The most prevalent side reaction is the formation of the 1,4-di-tert-butoxycarbonylpiperazine (di-Boc-piperazine) byproduct.[2][3] High temperatures and prolonged reaction times can favor the formation of this thermodynamically more stable disubstituted product.[4]
Q3: How can I improve the selectivity for mono-Boc-piperazine?
A3: To enhance the formation of the mono-protected product, several strategies can be employed:
-
Use an excess of piperazine: Employing a 5-10 fold excess of piperazine relative to the Boc-anhydride can statistically favor the mono-protection.[4]
-
Slow addition of Boc-anhydride: Adding the di-tert-butyl dicarbonate (Boc₂O) solution dropwise at a low temperature (e.g., 0 °C) helps to control the reaction and minimize di-substitution.[4]
-
Control reaction temperature and time: It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[4]
Q4: Are there alternative methods to the direct Boc protection for obtaining mono-functionalized piperazine?
A4: Yes, several alternative strategies exist. One common method involves the reaction of a piperazin-1-ium cation with electrophilic reagents, which simplifies the selective preparation of mono-substituted piperazines.[5][6] Another approach is to use orthogonal protecting groups like Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl), which offer different deprotection mechanisms and can be more suitable for sensitive substrates.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of mono-Boc-piperazine | Formation of a significant amount of di-Boc-piperazine byproduct. | Increase the molar excess of piperazine to Boc-anhydride (e.g., 5:1 or greater).[4] Add the Boc-anhydride solution slowly and at a reduced temperature (0 °C).[4] Monitor the reaction closely and stop it before significant di-Boc formation occurs.[4] |
| Incomplete reaction. | Ensure the Boc-anhydride is of good quality and has been stored properly. Allow the reaction to warm to room temperature and stir for an adequate amount of time (e.g., 12-18 hours), monitoring by TLC.[4] | |
| Difficulty in purifying the mono-Boc product | Co-elution of mono-Boc, di-Boc, and piperazine during chromatography. | Optimize column chromatography conditions (e.g., gradient elution). Consider an acid wash to remove excess piperazine as its salt before chromatography. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[4] |
| The product is an oil or waxy solid, making handling difficult. | N-Boc-piperazine can be a low-melting solid or a waxy substance.[7] Purification by crystallization may be an option if a suitable solvent system is found.[4] | |
| Reaction is not proceeding | Poor quality of reagents. | Use fresh, high-purity piperazine and di-tert-butyl dicarbonate. |
| Inappropriate solvent. | Dichloromethane (DCM) is a commonly used solvent.[4] Ensure it is anhydrous if moisture-sensitive reagents are used in subsequent steps. |
Experimental Protocols
Protocol: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol is a standard and generally effective method for the mono-Boc protection of piperazine.[4]
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Ice bath
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the mixture to 0 °C using an ice bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.
-
Add the Boc₂O solution dropwise to the cooled piperazine solution over a period of time.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.
Visualizations
Caption: Reaction pathway for the Boc protection of piperazine.
Caption: Troubleshooting workflow for low mono-Boc-piperazine yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: NMR Analysis of (S)-1-Boc-3-isopropylpiperazine for Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Nuclear Magnetic Resonance (NMR) analysis of (S)-1-Boc-3-isopropylpiperazine, a key building block in pharmaceutical synthesis. This guide will help you identify potential impurities and ensure the quality of your material.
Troubleshooting Guide & FAQs
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The following tables summarize the approximate chemical shifts for this compound in CDCl3. Note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Table 1: 1H NMR Chemical Shifts of this compound and Potential Impurities in CDCl3
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | Boc (t-butyl) | ~1.45 | s |
| Isopropyl CH(CH3)2 | ~0.90 | d | |
| Isopropyl CH(CH3)2 | ~0.95 | d | |
| Isopropyl CH(CH3)2 | ~1.90-2.10 | m | |
| Piperazine ring protons | ~2.50-4.00 | m | |
| NH | variable | br s | |
| (S)-2-Isopropylpiperazine | Isopropyl CH(CH3)2 | ~0.9-1.0 | d |
| Isopropyl CH(CH3)2 | ~1.8-2.0 | m | |
| Piperazine ring protons | ~2.6-3.2 | m | |
| NH protons | variable | br s | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | t-butyl | ~1.55 | s |
| tert-Butanol | t-butyl | ~1.28 | s |
| OH | variable | s | |
| Isobutylene | CH3 | ~1.70 | s |
| CH2 | ~4.65 | s | |
| Residual Solvents (example) | Dichloromethane | ~5.30 | s |
| Ethyl Acetate (CH3) | ~1.25 | t | |
| Ethyl Acetate (CH2) | ~4.12 | q | |
| Ethyl Acetate (AcO) | ~2.04 | s |
Table 2: 13C NMR Chemical Shifts of this compound and Potential Impurities in CDCl3
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | Boc C(CH3)3 | ~28.4 |
| Boc C(CH3)3 | ~79.5 | |
| Boc C=O | ~154.7 | |
| Isopropyl CH3 | ~18.0, ~19.5 | |
| Isopropyl CH | ~32.0 | |
| Piperazine C3 | ~55-60 | |
| Piperazine C2, C5, C6 | ~45-55 | |
| (S)-2-Isopropylpiperazine | Isopropyl CH3 | ~18-20 |
| Isopropyl CH | ~30-35 | |
| Piperazine C2, C3, C5, C6 | ~45-55 | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | C(CH3)3 | ~27.8 |
| C(CH3)3 | ~84.0 | |
| C=O | ~149.0 | |
| tert-Butanol | C(CH3)3 | ~31.3 |
| C(CH3)3 | ~69.2 | |
| Isobutylene | CH3 | ~23.0 |
| C | ~143.0 | |
| CH2 | ~112.0 |
Q2: I see unexpected peaks in my 1H NMR spectrum. How can I identify the impurities?
A2: Unexpected peaks can arise from several sources. Follow this workflow to identify them:
Technical Support Center: Enhancing the Chiral Purity of (S)-1-Boc-3-isopropylpiperazine
Welcome to the technical support center for the chiral purification of (S)-1-Boc-3-isopropylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric excess (e.e.) of this compound?
A1: The two primary methods for enhancing the chiral purity of this compound are:
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic or enantiomerically-enriched 1-Boc-3-isopropylpiperazine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique utilizes a chiral stationary phase (CSP) to separate the enantiomers of 1-Boc-3-isopropylpiperazine. It is a highly effective method for obtaining high-purity enantiomers, although it may be less scalable than crystallization methods.
Q2: What are some common impurities I might encounter in my synthesis of this compound?
A2: Common impurities can include:
-
(R)-1-Boc-3-isopropylpiperazine: The undesired enantiomer.
-
Di-Boc-protected piperazine: Over-protection of the piperazine ring.
-
Unreacted starting materials: Such as piperazine or di-tert-butyl dicarbonate.
-
Side-products from the synthesis: Depending on the synthetic route, these could include byproducts from incomplete reactions or side reactions.
Q3: How can I accurately determine the enantiomeric excess of my this compound sample?
A3: The most common and reliable method for determining the enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the e.e.
Troubleshooting Guides
Diastereomeric Salt Resolution
Problem: Low enantiomeric excess (e.e.) after crystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate choice of resolving agent. | Screen different chiral resolving agents. For amines like 1-Boc-3-isopropylpiperazine, common choices include tartaric acid derivatives (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid), mandelic acid derivatives, or camphorsulfonic acid. |
| Suboptimal crystallization solvent. | The choice of solvent is critical for achieving good separation of diastereomeric salts. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water). |
| Crystallization temperature and cooling rate are not optimized. | A slow cooling rate generally favors the formation of larger, purer crystals. Experiment with different cooling profiles. |
| Incomplete separation of diastereomeric salts. | Ensure complete dissolution of the diastereomeric salts at an elevated temperature before cooling. Inefficient filtration can also lead to contamination. |
| Racemization during salt formation or liberation. | While less common for this compound under standard conditions, ensure that the pH and temperature are controlled during the liberation of the free base from the salt to prevent any potential racemization. |
Problem: Poor or no crystallization of the diastereomeric salt.
| Possible Cause | Troubleshooting Steps |
| The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture to decrease solubility. |
| The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent before cooling. |
| Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt. |
Chiral HPLC Analysis
Problem: Poor resolution of enantiomers on the chiral column.
| Possible Cause | Troubleshooting Steps |
| Incorrect mobile phase composition. | The ratio of the mobile phase components (e.g., hexane/isopropanol or other solvent mixtures) is critical. Systematically vary the mobile phase composition to optimize the separation. |
| Inappropriate chiral stationary phase (CSP). | Not all CSPs are suitable for all compounds. If resolution is poor, try a column with a different chiral selector (e.g., polysaccharide-based, protein-based). |
| Flow rate is not optimal. | Vary the flow rate to see if it improves resolution. Slower flow rates often lead to better separation but longer run times. |
| Column temperature is not optimized. | Temperature can affect the interactions between the analyte and the CSP. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C). |
Problem: Tailing peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase. | The basic nature of the piperazine nitrogen can sometimes lead to tailing. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape. |
| Column overload. | Inject a smaller amount of the sample. |
| Column contamination or degradation. | Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced. |
Data Presentation
The following table summarizes the expected outcomes for different chiral purification methods. Please note that specific results can vary based on experimental conditions.
| Method | Resolving Agent/Stationary Phase | Typical Solvents/Mobile Phases | Expected Enantiomeric Excess (% e.e.) |
| Diastereomeric Salt Resolution | L-Tartaric Acid | Methanol, Ethanol, or Isopropanol | >95% after one or two crystallizations |
| Diastereomeric Salt Resolution | Dibenzoyl-L-tartaric acid | Acetonitrile/Water | >98% |
| Preparative Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralpak IA, IC) | Hexane/Isopropanol with a basic modifier (e.g., DEA) | >99% |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-1-Boc-3-isopropylpiperazine with L-Tartaric Acid
This protocol provides a general procedure for the resolution of racemic 1-Boc-3-isopropylpiperazine. Optimization of solvent, temperature, and stoichiometry may be required.
-
Salt Formation:
-
Dissolve racemic 1-Boc-3-isopropylpiperazine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve L-tartaric acid (0.5 - 1.0 eq) in the same solvent, also with gentle heating.
-
Slowly add the L-tartaric acid solution to the solution of the racemic piperazine derivative.
-
Stir the mixture and then allow it to cool slowly to room temperature.
-
-
Crystallization:
-
Allow the solution to stand at room temperature for several hours or overnight to induce crystallization.
-
If no crystals form, try cooling the solution in an ice bath or a refrigerator.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
-
Recrystallization (Optional):
-
To further improve the chiral purity, the isolated diastereomeric salt can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Free Base:
-
Suspend the purified diastereomeric salt in water.
-
Add a saturated aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, until the solution is basic (pH > 8).
-
Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 2).
-
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines a general method for the analytical determination of the enantiomeric purity of 1-Boc-3-isopropylpiperazine.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak IA or Chiralpak IC is often a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting point is 90:10 (v/v) n-hexane:IPA. To improve peak shape, 0.1% diethylamine (DEA) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Experimental workflow for diastereomeric salt resolution.
Technical Support Center: Large-Scale Synthesis of (S)-1-Boc-3-isopropylpiperazine
Welcome to the Technical Support Center for the large-scale synthesis of (S)-1-Boc-3-isopropylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful and scalable production.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Reductive Amination Step
-
Question: We are experiencing low yields during the reductive amination of N-Boc-L-valinal with a protected aminoacetaldehyde equivalent. What are the likely causes and how can we optimize this step?
-
Answer: Low yields in this key step can often be attributed to several factors. Incomplete imine formation, instability of the imine or the starting aldehyde, and suboptimal reducing agent selection are common culprits.
Troubleshooting Steps:
-
Imine Formation: Ensure complete removal of water formed during imine formation. The use of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves is crucial. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent side reactions.
-
Reagent Stability: N-Boc-L-valinal can be prone to racemization and other side reactions. It is advisable to use it immediately after preparation or store it at low temperatures. Similarly, the protected aminoacetaldehyde equivalent should be of high purity.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a mild and effective choice for reductive amination as it can be added directly to the mixture of the aldehyde and amine. If using sodium borohydride (NaBH₄), the imine should be pre-formed before its addition.
-
pH Control: The pH of the reaction mixture is critical for efficient imine formation. A slightly acidic pH (around 5-6) is generally optimal.
-
Issue 2: Formation of Diastereomers and Racemization
-
Question: Our final product shows the presence of the (R)-enantiomer and other diastereomers. How can we improve the stereochemical purity of this compound?
-
Answer: Maintaining stereochemical integrity is a primary challenge in the synthesis of chiral molecules on a large scale. Racemization can occur at various stages, particularly if harsh reaction conditions are employed.
Strategies to Minimize Racemization:
-
Starting Material Purity: Begin with highly enantiomerically pure L-valine or L-valinol. The stereochemical purity of your starting material will directly impact the final product.
-
Mild Reaction Conditions: Avoid high temperatures and strong acids or bases, which can promote racemization at the chiral center.
-
Reagent Selection: In steps involving the chiral center, use reagents known to minimize racemization. For example, when activating a carboxyl group, using coupling agents like HATU or HOBt can suppress epimerization.
-
Purification of Intermediates: If possible, purify chiral intermediates to remove any minor enantiomeric or diastereomeric impurities before proceeding to the next step.
-
Final Product Purification: Chiral chromatography (e.g., with a chiral stationary phase) can be employed to separate the desired (S)-enantiomer from any unwanted stereoisomers in the final product.[1]
-
Issue 3: Difficulties in Product Purification
-
Question: We are facing challenges in purifying the final product. The crude material is an oil and contains several impurities. What are the recommended purification strategies for large-scale production?
-
Answer: The basic nature of the piperazine ring can complicate purification. The product's tendency to exist as an oil at room temperature also makes crystallization challenging.
Recommended Purification Protocol:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Back-extraction: Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium bicarbonate to a pH of 9-10.
-
Re-extraction: Extract the free base back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: If further purification is required, column chromatography on silica gel using a gradient of a suitable solvent system (e.g., heptane/ethyl acetate with a small amount of triethylamine to prevent streaking) can be effective. For very high purity requirements, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.[1][2][3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common large-scale synthetic route for this compound?
-
A1: A common and efficient route starts from the readily available and chiral amino acid, L-valine. The key steps typically involve the reduction of the carboxylic acid of N-Boc-L-valine to the corresponding alcohol (N-Boc-L-valinol), followed by a series of transformations to build the piperazine ring, and finally, Boc protection of the second nitrogen atom.
-
-
Q2: What are the potential major byproducts in this synthesis?
-
A2: Potential byproducts can include:
-
The (R)-enantiomer: Arising from racemization during the synthesis.
-
Di-Boc protected piperazine: If both nitrogen atoms of the piperazine ring react with the Boc-anhydride.
-
Over-alkylation products: In steps involving the formation of the piperazine ring.
-
Unreacted starting materials and intermediates.
-
-
-
Q3: How can we monitor the progress of the key reactions?
-
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
-
Q4: What are the critical process parameters to control for a scalable and reproducible synthesis?
-
A4: Key parameters to control include:
-
Temperature: Especially during steps involving chiral intermediates to prevent racemization.
-
pH: Crucial for reductive amination and acid-base extractions.
-
Rate of addition of reagents: Slow and controlled addition can prevent side reactions and exotherms.
-
Purity of starting materials and intermediates.
-
Efficient stirring to ensure homogeneity in large reactors.
-
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, 1,2-Dichloroethane | Room Temperature | Mild, can be added directly to the aldehyde/amine mixture | More expensive |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature | Inexpensive, readily available | Requires pre-formation of the imine, can reduce aldehydes |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Methanol, Ethanol | 1-50 bar H₂, Room Temperature to 50°C | "Green" reagent, high yielding | Requires specialized hydrogenation equipment |
Table 2: Typical Purification Parameters
| Purification Step | Details | Purpose |
| Acid-Base Extraction | 1M HCl (aq) wash, followed by basification with NaHCO₃ and extraction with Ethyl Acetate | Removal of non-basic impurities |
| Column Chromatography | Silica gel, Heptane/Ethyl Acetate gradient with 1% Triethylamine | Separation from closely related impurities |
| Chiral Chromatography | Chiral stationary phase (e.g., polysaccharide-based) | Separation of enantiomers |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-valinol from L-valine
-
Boc Protection of L-valine: To a solution of L-valine (1.0 eq) in a mixture of dioxane and water (1:1) at 0°C, add sodium hydroxide (2.5 eq) followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford N-Boc-L-valine.
-
Reduction to N-Boc-L-valinol: To a solution of N-Boc-L-valine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield N-Boc-L-valinol.
Visualizations
Caption: Synthetic workflow for this compound from L-valine.
Caption: Troubleshooting logic for addressing racemization issues.
References
- 1. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piperazine Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: My final piperazine product is contaminated with unreacted ethanolamine. How can I remove it?
A1: Unreacted monoethanolamine (MEOA) is a common impurity in piperazine synthesis. Several methods can be employed for its removal:
-
Fractional Distillation: This is a widely used industrial method. Since piperazine and ethanolamine have different boiling points, they can be separated. The process may require repeated fractionation in one or more columns for high purity.[1]
-
Azeotropic Distillation: This technique is effective for removing water and can also be adapted to separate piperazine from ethanolamine. An entrainer, such as a mixture of octane and an acetate ester, is added to form a low-boiling azeotrope with water, which is distilled off, leaving an anhydrous mixture of piperazine and ethanolamine that can be further purified.[2]
-
Salt Formation and Crystallization: Piperazine can be selectively precipitated from a solution containing impurities by forming a salt, such as piperazine diacetate. This method is effective for separating piperazine from various by-products and unreacted starting materials.[3][4]
Q2: I am struggling to separate piperazine from unreacted ethylenediamine (EDA). What are the recommended procedures?
A2: The separation of piperazine from ethylenediamine can be challenging due to their similar properties. The following methods are recommended:
-
Continuous Distillation: A continuous distillation process at elevated temperature and pressure can be used to separate an ethylenediamine-piperazine mixture. In this process, ethylenediamine is discharged at the top of the distillation column, while piperazine is collected at the bottom.[1]
-
Selective Salt Precipitation: Similar to the removal of ethanolamine, forming a diacetate salt of piperazine can be an effective method. Crude piperazine containing EDA and other amines can be dissolved in a solvent like acetone, followed by the addition of glacial acetic acid to precipitate piperazine diacetate, leaving the more soluble impurities in the solution.[3][4]
Q3: My piperazine synthesis resulted in a mixture of products including aminoethylpiperazine (AEP) and other polyethylene polyamines. How can I purify my desired piperazine?
A3: The formation of by-products like AEP and other linear or cyclic ethyleneamines is common, especially in processes starting from ethylene dichloride or monoethanolamine with ammonia.[1] Purification can be achieved through:
-
High-Performance Distillation: Modern distillation apparatus allows for the efficient separation of piperazine from a complex mixture of ethyleneamines, often combining the isolation and purification steps.[1]
-
Purification via Diacetate Salt Formation: This chemical method offers high selectivity. By dissolving the crude mixture in acetone and adding glacial acetic acid, piperazine diacetate precipitates, leaving N-substituted derivatives and other by-products in the mother liquor.[3][4]
Q4: What are the common challenges in purifying piperazine derivatives and how can they be addressed?
A4: Piperazine derivatives can present unique purification challenges due to their basicity and polarity.
-
Chromatographic Issues: The high polarity can lead to poor retention and peak tailing in reverse-phase HPLC, while the basicity can cause strong interactions with silica gel in normal-phase chromatography.[3]
-
Solution for HPLC: Use a mobile phase additive like triethylamine (TEA) or an ion-pairing agent. Adding 0.1% trifluoroacetic acid is a common practice.[3]
-
Solution for Column Chromatography: Use deactivated silica gel or alumina. A gradient elution from a non-polar to a polar solvent system is often effective.[3]
-
-
Hygroscopicity: Many piperazine compounds are hygroscopic.
-
Solution: Water can be removed by azeotropic distillation, forming anhydrous salts, or by drying under a high vacuum (lyophilization).[3]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Piperazine | Incomplete reaction; formation of undesirable byproducts. | Optimize reaction conditions (temperature, pressure, catalyst). Consider recycling unreacted starting materials back into the reaction vessel.[5] |
| Presence of Water in Final Product | Piperazine is hygroscopic and readily absorbs atmospheric moisture.[6] | Perform azeotropic distillation with an appropriate entrainer (e.g., toluene).[2][3] Dry the final product under a high vacuum. |
| Discoloration of Piperazine | Thermal degradation during distillation. | For distillative removal of piperazine from an ethylenediamine-piperazine mixture, circulate the piperazine through an evaporator unit operated at 160-170°C to improve color and color stability.[1] |
| Formation of Disubstituted By-products in Monosubstituted Piperazine Synthesis | Both nitrogen atoms of piperazine are reactive. | Use a large excess of piperazine.[7] Alternatively, use a protecting group (e.g., Boc) on one of the nitrogen atoms.[7][8] A one-pot method involves the use of a protonated piperazine to suppress the reactivity of one nitrogen atom.[8] |
| Poor Peak Shape in HPLC Analysis | Interaction of basic piperazine nitrogens with acidic silanol groups on the column. | Add a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase.[3] |
Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol is adapted from a method for purifying crude piperazine containing various amine by-products.[3][4]
Objective: To selectively precipitate piperazine as its diacetate salt, leaving more soluble impurities in the solution.
Materials:
-
Crude piperazine mixture
-
Acetone (reagent grade)
-
Glacial acetic acid
-
Filtration apparatus (e.g., Büchner funnel, filter flask)
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration is approximately 0.5 to 20 weight percent piperazine.[4]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[4]
-
Precipitation: Crystalline piperazine diacetate will precipitate out of the solution. The precipitation is typically carried out at a temperature in the range of 10-30°C.[4]
-
Separation: Separate the precipitated piperazine diacetate from the remaining liquid (mother liquor) by filtration.
-
Washing: Wash the filtered crystals with a small amount of cold, fresh acetone to remove residual mother liquor.[3]
-
Drying: Dry the purified piperazine diacetate crystals under vacuum.
-
Regeneration of Free Piperazine (Optional): The piperazine diacetate can be treated with a base to regenerate the free piperazine, which can then be extracted.
Visualizations
Logical Workflow for Troubleshooting Piperazine Purification
Caption: A decision-making workflow for troubleshooting the purification of piperazine.
Signaling Pathway for Diacetate Salt Formation Purification
Caption: Step-by-step process for the purification of piperazine by forming its diacetate salt.
References
- 1. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 2. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for the Synthesis of Boc-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of mono-Boc-protected piperazine. The information is presented in a clear question-and-answer format to directly assist with experimental optimization.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your synthesis.
Issue 1: Low Yield of Mono-Boc-Piperazine and Formation of Di-Boc-Piperazine Byproduct
Question: My reaction is producing a significant amount of the 1,4-di-Boc-piperazine byproduct, which is lowering the yield of the desired mono-Boc-piperazine. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in piperazine after the initial substitution. To favor mono-substitution, consider the following strategies:
-
Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of di-tert-butyl dicarbonate with the more abundant unsubstituted piperazine.
-
Slow Addition of Di-tert-butyl dicarbonate (Boc₂O): Adding the Boc₂O solution dropwise, particularly at low temperatures (e.g., 0 °C), helps control the reaction rate and minimizes the formation of the di-substituted product.
-
Acid-Mediated Salt Formation: Reacting piperazine with an acid, such as acetic acid, to form a salt before adding Boc₂O can enhance selectivity for mono-protection.
-
Control Reaction Temperature and Time: Elevated temperatures and extended reaction times can promote the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.
Issue 2: Difficulty in Purifying the Boc-Protected Piperazine Product
Question: I am struggling to purify my mono-Boc-piperazine product from the reaction mixture, which contains unreacted piperazine and the di-Boc byproduct. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of piperazine and its derivatives can present purification challenges. The following techniques are effective:
-
Column Chromatography: This is a standard method for purification. To prevent tailing on acidic silica gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivatives will transfer to the aqueous layer as their salts. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.
-
Extensive Washing: For traditional synthesis methods, extensive washing with water is necessary for purification, though this may lead to reduced yields.
Issue 3: Incomplete Reaction or Low Conversion
Question: My reaction is not proceeding to completion, leaving a significant amount of unreacted piperazine. How can I drive the reaction forward?
Answer: Incomplete reactions can result from several factors. Here are some troubleshooting steps:
-
Verify Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh and has not undergone decomposition.
-
Optimize Reaction Time and Temperature: While high temperatures can increase di-substitution, a moderate temperature increase or a longer reaction time may be necessary to achieve full conversion. Monitor the reaction closely by TLC or LC-MS to determine the optimal conditions.
-
Solvent Selection: The choice of solvent can affect reagent solubility and reaction rate. Dichloromethane (DCM) is a commonly used and effective solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of Boc-protected piperazine?
A1: The most prevalent side reaction is the formation of the 1,4-di-Boc-piperazine byproduct.
Q2: Is there a high-yield, industrially scalable method for synthesizing N-Boc-piperazine?
A2: A modern and efficient method utilizes diethanolamine as a starting material. This three-step process involves chlorination, Boc protection, and cyclization with ammonia, yielding over 93.5% with high purity. This approach avoids the use of expensive anhydrous piperazine and hazardous solvents.
Q3: How can I effectively monitor the progress of the Boc-protection reaction?
A3: The reaction's progress can be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of piperazine and the formation of the mono- and di-Boc-protected products.
Q4: What are the appropriate storage conditions for N-Boc-piperazine?
A4: N-Boc-piperazine is a white to yellowish crystalline solid and should be stored in a refrigerator to ensure its stability.
Quantitative Data
The following table illustrates the impact of stoichiometry on the yield of mono- and di-substituted products in a representative N-alkylation reaction, which demonstrates a principle applicable to Boc-protection.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
This data is adapted from a representative N-alkylation reaction to demonstrate the effectiveness of using excess piperazine to favor mono-substitution.
A high-yield synthesis of N-Boc-piperazine commencing from diethanolamine has been documented with a yield of 94.3% and a purity of 99.42% .
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol is optimized to maximize the yield of the mono-protected product.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperazine in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dropwise, add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the piperazine solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using an ethyl acetate/hexanes solvent system with 0.1-1% triethylamine) to isolate N-Boc-piperazine.
Protocol 2: High-Yield Synthesis of N-Boc-Piperazine from Diethanolamine
This three-step protocol is well-suited for larger-scale synthesis.
Step 1: Chlorination of Diethanolamine
-
React diethanolamine with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine.
Step 2: Boc Protection
-
React the bis(2-chloroethyl)amine from the previous step with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to form tert-butyl bis(2-chloroethyl)carbamate.
Step 3: Cyclization
-
Conduct a cyclization reaction of the product from Step 2 with ammonia water to produce N-Boc-piperazine. This final step has been reported to achieve a yield of 94.3% with a purity of 99.42%.
Visualizations
Caption: Troubleshooting workflow for low yield in mono-Boc-piperazine synthesis.
Caption: General experimental workflow for the synthesis of mono-Boc-piperazine.
Validation & Comparative
Navigating Stereochemistry: A Comparative Guide to (S)- and (R)-1-Boc-3-isopropylpiperazine in Synthesis
In the landscape of modern pharmaceutical development, the precise control of stereochemistry is paramount. Chiral building blocks serve as the linchpin in the enantioselective synthesis of complex drug molecules, dictating their therapeutic efficacy and safety profiles. Among these crucial synthons, substituted piperazines have emerged as privileged scaffolds due to their prevalence in a wide array of bioactive compounds. This guide provides a comparative analysis of two such enantiomeric building blocks: (S)-1-Boc-3-isopropylpiperazine and (R)-1-Boc-3-isopropylpiperazine, focusing on their applications in the synthesis of high-value therapeutic agents.
The Role of Chiral Piperazines in Asymmetric Synthesis
The introduction of a stereocenter at the 3-position of the piperazine ring, as seen in (S)- and (R)-1-Boc-3-isopropylpiperazine, provides a powerful tool for chemists to induce chirality in subsequent synthetic steps. These molecules can act as chiral auxiliaries, directing the stereochemical outcome of reactions at adjacent positions, or be incorporated as integral chiral fragments into the final target molecule. The tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective functionalization of the N4 nitrogen, making these compounds versatile intermediates in multi-step syntheses.
Case Study: Synthesis of Adagrasib (MRTX849) - A Role for a Chiral 3-Substituted Piperazine
A prominent example highlighting the importance of a chiral piperazine core is the synthesis of Adagrasib (MRTX849), a potent and selective inhibitor of the KRAS G12C mutant protein, a key driver in many cancers.[1][2][3] The molecular architecture of Adagrasib features a chiral piperazine moiety, underscoring the necessity of an enantiomerically pure building block for its synthesis.
While the publicly available synthetic routes for Adagrasib refer to the use of a "chiral piperazine" or a "Cbz-masked piperazine," they do not explicitly specify whether the (S) or (R) enantiomer of the 3-isopropylpiperazine is used.[1][2][3] However, the synthesis unequivocally relies on a single enantiomer of a 3-substituted piperazine derivative to construct the final, stereochemically defined drug substance.
The general synthetic approach involves the coupling of a chiral, protected 3-substituted piperazine with a complex heterocyclic core. This key step establishes one of the stereocenters in the final molecule.
Table 1: Representative Reaction Data for the Synthesis of a Key Adagrasib Intermediate
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Reference |
| Activated Tetrahydropyridopyrimidine | Chiral N-Cbz-3-substituted piperazine | N-Substituted Piperazine Intermediate | N/A | N/A | N/A | [1][2][3] |
Note: Specific yields for this particular coupling step with the isopropyl-substituted piperazine are not detailed in the reviewed literature. The table illustrates the key transformation.
Experimental Protocol: General Procedure for the Coupling of a Chiral Piperazine in the Synthesis of a KRAS Inhibitor Intermediate
The following is a generalized protocol based on the published syntheses of Adagrasib, illustrating the crucial nucleophilic aromatic substitution (SNAr) reaction.[1][2][3]
Materials:
-
Activated tetrahydropyridopyrimidine core (e.g., a 4-chloro or 4-sulfonyl derivative)
-
Enantiomerically pure N-Cbz-3-substituted piperazine (hydrochloride salt or free base)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
Procedure:
-
To a solution of the activated tetrahydropyridopyrimidine core in the chosen anhydrous solvent, add the enantiomerically pure N-Cbz-3-substituted piperazine.
-
Add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral piperazine-containing intermediate.
This protocol underscores the direct incorporation of the chiral piperazine unit, where the stereochemical integrity of the starting material is transferred to the product.
This compound: A Versatile Chiral Building Block
While a specific blockbuster drug synthesized from this compound is not as prominently documented as the Adagrasib case, its utility as a chiral building block is significant. This enantiomer provides access to the opposite stereochemical configuration in target molecules, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The availability of both enantiomers allows researchers to systematically probe the chiral recognition sites of biological targets.
Potential applications for this compound include:
-
Synthesis of Enantiomeric Drugs: For any bioactive molecule synthesized using the (R)-enantiomer, the (S)-enantiomer is essential for preparing the corresponding stereoisomer to evaluate its pharmacological and toxicological profile.
-
Asymmetric Catalysis: Derivatives of this compound can be explored as chiral ligands for transition metal catalysts in a variety of asymmetric transformations, such as hydrogenations, cross-couplings, and cycloadditions.
-
Chiral Auxiliaries: The piperazine nitrogen can be acylated with a prochiral substrate. The resident stereocenter at C-3 can then direct subsequent reactions, such as enolate alkylations or aldol additions, to proceed with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and recovered.
Logical Workflow for Chiral Piperazine in Drug Synthesis
The following diagram illustrates the central role of enantiomerically pure piperazines in the drug development pipeline.
Caption: Logical workflow for utilizing enantiomeric piperazines.
Signaling Pathway of KRAS G12C Inhibition
The significance of using the correct enantiomer is underscored by the specific molecular interactions required for therapeutic effect. Adagrasib functions by covalently binding to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive GDP-bound state. This prevents downstream signaling through pathways like RAF-MEK-ERK, which are critical for cell proliferation and survival.
Caption: Inhibition of the KRAS G12C signaling pathway by Adagrasib.
Conclusion
In the realm of chiral synthesis, both this compound and (R)-1-Boc-3-isopropylpiperazine represent valuable, non-interchangeable building blocks. The choice between them is dictated by the desired stereochemistry of the final target molecule. The synthesis of the KRAS G12C inhibitor Adagrasib serves as a powerful testament to the critical role of an enantiomerically pure 3-substituted piperazine in constructing a complex and life-saving therapeutic. While the specific enantiomer used in the commercial synthesis of Adagrasib is not explicitly detailed in the reviewed literature, the principle remains clear: access to both (S) and (R) enantiomers is indispensable for modern drug discovery and development. This allows for the synthesis of stereoisomeric pairs for comprehensive biological evaluation and the optimization of lead compounds, ultimately leading to safer and more effective medicines. The continued development of efficient and scalable synthetic routes to both enantiomers of 3-isopropylpiperazine and other chiral building blocks will undoubtedly fuel future innovations in medicinal chemistry.
References
A Researcher's Guide to Piperazine Protection: A Comparative Analysis of Boc, Cbz, and Fmoc Groups
For researchers, scientists, and drug development professionals navigating the complexities of piperazine chemistry, the strategic selection of a nitrogen protecting group is a critical decision that profoundly influences synthetic routes and outcomes. This guide provides an objective, data-driven comparison of three of the most widely employed protecting groups for piperazine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The symmetrical nature of the piperazine ring, with its two secondary amines, presents a unique synthetic challenge: achieving selective mono-functionalization. Protecting one of the nitrogen atoms is the most common strategy to control reactivity and prevent undesired side reactions such as di-substitution. The choice of protecting group dictates the overall synthetic strategy, as their removal conditions are orthogonal, allowing for selective deprotection in the presence of other sensitive functionalities.
At a Glance: Key Characteristics of Boc, Cbz, and Fmoc
The fundamental difference between these three protecting groups lies in their lability—the specific chemical conditions required for their removal. This orthogonality is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a controlled, stepwise manner.
-
Boc (tert-Butoxycarbonyl): This group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Its stability in basic and reductive environments makes it a versatile choice for a wide range of applications.
-
Cbz (Carboxybenzyl): The Cbz group is renowned for its stability under both acidic and basic conditions. It is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that preserves many other functional groups.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is labile under basic conditions, typically cleaved with a solution of piperidine in an organic solvent. Its stability in acidic and reductive conditions makes it an excellent orthogonal partner to Boc and Cbz.
Quantitative Comparison of Protecting Group Performance
The following tables summarize key quantitative data for the protection and deprotection of piperazine using Boc, Cbz, and Fmoc groups, as well as their general stability profiles. It is important to note that yields can vary significantly depending on the specific reaction conditions and substrates.
| Protecting Group | Reagent for Protection | Typical Reaction Conditions | Reported Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | CH₂Cl₂, rt, 22h | ~70-80% |
| Acetic acid, rt | Moderate | ||
| Diethanolamine starting material | >93% | ||
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aq. Na₂CO₃, 0°C | >90% (general amines) |
| THF/H₂O, NaHCO₃, 0°C to rt | ~90% (general amines) | ||
| Fmoc | Fmoc-OSu | Dioxane/Water, Na₂CO₃, rt, 4-12h | High (general amines) |
Table 1: Comparison of Mono-Protection Reactions of Piperazine. The synthesis of mono-protected piperazine can be challenging due to the potential for di-substitution. Various strategies, such as using an excess of piperazine or in-situ salt formation, are employed to improve selectivity. The reported yields reflect these optimized conditions.
| Protecting Group | Deprotection Reagent(s) | Typical Reaction Conditions | Reported Yield (%) |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | rt, 1-3h | High to Quantitative |
| 4M HCl in Dioxane | rt, 1-3h | High to Quantitative | |
| Cbz | H₂, Pd/C | MeOH or EtOH, rt | >95% |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, reflux | >90% | |
| Fmoc | 20% Piperidine in DMF | rt, minutes | High to Quantitative |
| 2% DBU, 5% Piperazine in NMP | rt, minutes | High to Quantitative |
Table 2: Comparison of Deprotection Reactions. The deprotection conditions highlight the orthogonality of the three groups. Yields for deprotection are generally very high, assuming the substrate is stable to the required conditions.
| Protecting Group | Stable To | Labile To | Common Side Reactions |
| Boc | Basic conditions, nucleophiles, catalytic hydrogenolysis. | Strong acids (e.g., TFA, HCl). | Formation of stable salts (e.g., trifluoroacetate), potential for t-butyl cation side reactions with sensitive residues. |
| Cbz | Acidic and basic conditions (mild), nucleophiles. | Catalytic hydrogenolysis, strong acids (e.g., HBr in acetic acid). | Catalyst poisoning (e.g., by sulfur compounds), premature cleavage in the presence of other reducible groups. |
| Fmoc | Acidic conditions, catalytic hydrogenolysis. | Basic conditions (e.g., piperidine, DBU). | Diketopiperazine formation at the dipeptide stage, aspartimide formation, formation of piperidine adducts.[1] |
Table 3: Stability and Common Side Reactions. Understanding the stability profile and potential side reactions is crucial for planning a successful synthetic sequence.
Experimental Protocols
Detailed methodologies for the protection and deprotection of piperazine are provided below. These are generalized protocols, and optimization may be required for specific substrates.
Protocol 1: Mono-Boc Protection of Piperazine
Objective: To synthesize 1-Boc-piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in dichloromethane.
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise over a period of 3 hours at room temperature.
-
Stir the reaction mixture for 22 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue will be a mixture of unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine.
-
The mono-Boc-piperazine can be purified by column chromatography or by an acid-base workup to separate it from the di-Boc byproduct and excess piperazine.
Protocol 2: Deprotection of Boc-Piperazine
Objective: To remove the Boc protecting group from a 1-Boc-piperazine derivative.
Materials:
-
1-Boc-piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-Boc-piperazine derivative (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (to a final concentration of 20-50%) to the solution at room temperature.[2]
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and carefully add saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]
Protocol 3: Mono-Cbz Protection of an Amine (General)
Objective: To synthesize a mono-Cbz protected amine.
Materials:
-
Amine (e.g., piperazine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the amine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.
Protocol 4: Deprotection of Cbz-Piperazine by Catalytic Hydrogenolysis
Objective: To remove the Cbz protecting group from a 1-Cbz-piperazine derivative.
Materials:
-
1-Cbz-piperazine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the 1-Cbz-piperazine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Protocol 5: Mono-Fmoc Protection of an Amine (General)
Objective: To synthesize a mono-Fmoc protected amine.
Materials:
-
Amine (e.g., piperazine)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amine (1.0 equivalent) in a mixture of dioxane and 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amine solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-12 hours.
-
After the reaction is complete, dilute the mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath to precipitate the Fmoc-protected amine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 6: Deprotection of Fmoc-Piperazine
Objective: To remove the Fmoc protecting group from a 1-Fmoc-piperazine derivative.
Materials:
-
1-Fmoc-piperazine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 1-Fmoc-piperazine derivative in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the mixture at room temperature. The reaction is typically very fast (minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and piperidine under reduced pressure.
-
The crude product can then be purified by chromatography or other suitable methods.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the chemical structures of the protected piperazines, the general protection and deprotection schemes, and a decision-making workflow for selecting the appropriate protecting group.
Caption: Chemical structures of Boc-, Cbz-, and Fmoc-protected piperazine.
Caption: General workflow for the protection, functionalization, and deprotection of piperazine.
Caption: A decision-making workflow for selecting a suitable protecting group for piperazine.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of piperazine is a strategic decision that hinges on the overall synthetic plan, the nature of the substrate, and the desired reaction conditions for subsequent steps. The acid-lability of Boc, the hydrogenolysis-lability of Cbz, and the base-lability of Fmoc provide a powerful and largely orthogonal toolkit for chemists. By understanding the specific stability profiles, deprotection mechanisms, and potential side reactions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex piperazine-containing molecules, from novel drug candidates to advanced materials. This guide serves as a foundational resource to aid in making these critical decisions, ultimately streamlining the synthetic process and enhancing the likelihood of a successful outcome.
References
Orthogonal Deprotection Strategies for Boc and Fmoc Protected Piperazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for drug discovery. Piperazine, a privileged scaffold in medicinal chemistry, often requires sequential functionalization of its two nitrogen atoms.[1][2] This necessitates an orthogonal protection strategy, where one protecting group can be removed selectively without affecting the other. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are a common pairing for this purpose, offering distinct deprotection pathways.[3][4] This guide provides a comparative overview of the deprotection strategies for Boc and Fmoc protected piperazines, supported by experimental data and detailed protocols.
Comparison of Deprotection Strategies
The core of the orthogonality between Boc and Fmoc lies in their differential lability to acidic and basic conditions. The Boc group is readily cleaved under acidic conditions, while the Fmoc group is removed by mild bases.[] This allows for the selective deprotection and subsequent functionalization of one nitrogen atom of the piperazine ring while the other remains protected.
| Protecting Group | Deprotection Reagents | Typical Solvents | Reaction Time | Common Side Reactions & Considerations |
| Boc | Trifluoroacetic Acid (TFA) (20-50%)[6] | Dichloromethane (DCM)[6] | 1 - 4 hours[6] | Formation of stable trifluoroacetate salts which may complicate handling.[7] Potential for cleavage of other acid-sensitive groups (e.g., esters, acetals).[7] |
| Hydrochloric Acid (HCl) (4M solution)[7] | Dioxane, Methanol[7] | 1 - 3 hours[7] | Yields a hydrochloride salt which can often be easily isolated as a solid.[7] | |
| Fmoc | Piperidine (20% v/v)[8][9] | N,N-Dimethylformamide (DMF)[8][9] | 10 - 30 minutes[9][10] | Aspartimide formation in sensitive sequences.[9] Diketopiperazine formation at the dipeptide stage.[9] |
| Piperazine (5%) with DBU (2%)[11] | N-Methyl-2-pyrrolidone (NMP)[11] | < 1 minute to 30 minutes[11][12] | Piperazine is a safer alternative to piperidine.[12] Can suppress diketopiperazine formation.[11] | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[13] | DMF, NMP[13] | Variable, often used in combination | Can be used in combination with piperidine or piperazine to accelerate deprotection.[12][13] |
Experimental Protocols
Boc Deprotection Protocol (Using TFA in DCM)
This protocol describes a standard procedure for the removal of the Boc group from a piperazine derivative in solution.[3][7]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[6] The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[6]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (typically 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[7]
Fmoc Deprotection Protocol (Using Piperidine in DMF)
This protocol outlines the standard conditions for Fmoc group removal, commonly employed in solid-phase peptide synthesis (SPPS) but also applicable in solution phase.[4][8]
Materials:
-
N-Fmoc protected piperazine derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in DMF.
-
Add piperidine to the solution to create a 20% (v/v) mixture.[4]
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30-60 minutes.[4] For solid-phase synthesis, a two-step treatment of 1-3 minutes followed by a longer treatment is common.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under high vacuum.[4] The crude product can then be purified by appropriate methods, such as column chromatography.
Orthogonal Deprotection Workflow
The following diagram illustrates the principle of orthogonal deprotection of a Boc- and Fmoc-protected piperazine, allowing for selective functionalization at either nitrogen.
Caption: Orthogonal deprotection and functionalization of a Boc/Fmoc-piperazine.
Conclusion
The Boc and Fmoc protecting groups offer a robust and versatile orthogonal strategy for the differential functionalization of piperazine. The choice between initiating with acid- or base-labile group deprotection is dictated by the overall synthetic plan and the chemical nature of the desired substituents.[3] A thorough understanding of the reaction conditions and potential side reactions is crucial for achieving high yields and purity in the synthesis of complex piperazine-containing molecules for pharmaceutical and research applications.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
A Comparative Guide to Alternatives for (S)-1-Boc-3-isopropylpiperazine in Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a critical endeavor in the pharmaceutical and fine chemical industries, with a significant portion of drug candidates featuring a chiral amine pharmacophore. While chiral piperazines, such as (S)-1-Boc-3-isopropylpiperazine, serve as valuable synthons and scaffolds, a diverse array of alternative and complementary strategies have emerged. These methodologies offer distinct advantages in terms of stereoselectivity, substrate scope, and process efficiency. This guide provides a comprehensive comparison of the leading alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for a given synthetic challenge.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has rapidly become a cornerstone of modern asymmetric synthesis, offering high enantioselectivity under mild, aqueous conditions. Several classes of enzymes are particularly adept at chiral amine synthesis, providing powerful alternatives to traditional chemical methods.
Transaminases (TAs)
Transaminases, particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, yielding a chiral amine.[1][2][3] This approach is highly attractive due to its potential for 100% theoretical yield in asymmetric synthesis mode.[4][5]
Data Presentation: Performance of Transaminases in Asymmetric Synthesis
| Entry | Enzyme | Substrate | Amine Donor | Product | Conversion (%) | ee (%) | Reference |
| 1 | (S)-ω-TA from Vibrio fluvialis JS17 | Acetophenone (30 mM) | L-Alanine (300 mM) | (S)-α-Methylbenzylamine | 92.1 | >99 | [1] |
| 2 | (S)-ω-TA from Vibrio fluvialis JS17 | Benzylacetone (25 mM) | L-Alanine (300 mM) | (S)-1-Methyl-3-phenylpropylamine | 90.2 | >99 | [1] |
| 3 | ATA-113 (Codexis) | (4-Fluorophenyl)acetone (100 mM) | o-Xylylenediamine (1.1 equiv) | (S)-1-(4-Fluorophenyl)propan-2-amine | >99 | >99 | [2] |
| 4 | ATA-117 (Codexis) | Indanone | L-Alanine | (R)-1-Aminoindan | >95 | >99 | [6] |
Experimental Protocol: Asymmetric Synthesis of (S)-α-Methylbenzylamine using ω-Transaminase
This protocol is adapted from Shin and Kim (1999).[1]
-
Reaction Setup: In a 50 mL flask, combine 30 mM acetophenone and 300 mM L-alanine in 20 mL of 0.1 M potassium phosphate buffer (pH 7.0).
-
Enzyme Addition: Add whole cells of E. coli expressing the ω-transaminase from Vibrio fluvialis JS17 (final cell concentration of 10 g/L dry cell weight).
-
Reaction Conditions: Incubate the mixture at 30°C with shaking at 200 rpm for 24 hours.
-
Work-up and Analysis: Centrifuge the reaction mixture to remove the cells. Extract the supernatant with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomeric excess of the resulting (S)-α-methylbenzylamine is determined by chiral HPLC analysis.
Workflow for Transaminase-Catalyzed Asymmetric Synthesis
References
- 1. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative stability of Boc-protected amines under different conditions
A Comparative Guide to the Stability of Boc-Protected Amines
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of peptide synthesis, pharmaceuticals, and complex molecule construction. Its popularity stems from its ease of introduction, general stability to a range of synthetic conditions, and its facile removal under specific acidic conditions.[1][2] This guide provides a comprehensive comparison of the stability of Boc-protected amines under various chemical environments, supported by experimental data and detailed protocols.
Orthogonal Protection Strategies
A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used for the removal of the benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is crucial for complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is required.[2]
Stability Under Various Conditions: A Comparative Overview
The stability of a protecting group is paramount in the design of a synthetic route. The Boc group exhibits a well-defined stability profile, being robust under many conditions while selectively labile under others.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) | Nucleophiles |
| Boc | Labile[3][4] | Stable[3][4] | Stable[3][4] | Stable[5] |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH)[4] | Stable[4] | Labile[4] | Stable |
| Fmoc | Stable[4] | Labile[4] | Generally Stable (Can be cleaved under some conditions)[4] | Stable |
Stability Under Acidic Conditions
The defining characteristic of the Boc group is its lability under acidic conditions.[4] This cleavage is typically rapid and proceeds through the formation of a stable tert-butyl cation.[6]
Common Acidic Deprotection Reagents and Conditions:
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 hours | Common for SPPS; concentration typically 20-50% (v/v).[4][7] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 30 min - 4 hours | Product often precipitates as the hydrochloride salt.[1][8] |
| Aqueous Phosphoric Acid | - | - | - | An environmentally benign and mild alternative.[5] |
| Aluminum Chloride (AlCl₃) | - | - | - | Allows for selective cleavage in the presence of other acid-labile groups.[8] |
| Oxalyl Chloride | Methanol | Room Temperature | Up to 4 hours | A mild alternative to strong acids.[9] |
The rate of acid-catalyzed deprotection can be influenced by the substrate. For instance, electron-withdrawing groups on an adjacent aromatic ring can slow down the cleavage.
Stability Under Basic Conditions
Boc-protected amines are generally stable to a wide range of basic and nucleophilic conditions, which is a significant advantage in synthetic planning.[5] This stability allows for the use of base-labile protecting groups, such as Fmoc, in orthogonal protection schemes.[2] The stability of the Boc group to bases is due to the high activation energy required for the hydroxide or other bases to attack the sterically hindered carbonyl carbon of the carbamate.
Thermal Stability
While typically removed with acid, the Boc group can also be cleaved under thermal conditions, often without the need for a catalyst.[10] This method is considered a "green" alternative as it avoids the use of strong acids.[10]
Thermal Deprotection Conditions:
| Solvent | Temperature | Residence Time (Flow Chemistry) | Conversion Efficiency |
| Trifluoroethanol (TFE) | 150°C | 60 min | N-Boc imidazole: 98%; N-Boc indole: 98%; N-Boc aryl amines: 49-72%; N-Boc alkyl amines: 27-50%[11] |
| Methanol | 230°C | 45 min | Good yields (73-90%) for bis-Boc protected tryptamines.[11] |
| Water (reflux) | 90-100°C | ~12 min | Yields between 90-97% for various N-Boc amines.[12] |
| Ionic Liquid (TTP-NTf₂) | 110-150°C | 7 min - 6 hours | Effective for Boc-amino acids and peptides.[13] |
Thermal deprotection can be particularly useful in continuous flow chemistry, where precise control over temperature and residence time can allow for selective deprotection.[11] For example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by controlling the reaction temperature.[11]
Experimental Protocols
Protocol 1: Acidic Deprotection of a Boc-Protected Amine using TFA/DCM
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[4]
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[4] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1][4]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Thermal Deprotection of a Boc-Protected Amine in Water
Materials:
-
N-Boc protected amine
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware with reflux condenser
Procedure:
-
Suspend the N-Boc protected amine in deionized water (approximately 20 mL per mmol of substrate).[12]
-
Heat the mixture to reflux (90-100°C) and monitor the reaction by TLC.[12] Reactions are often complete within 12 minutes.[12]
-
After completion, cool the reaction to room temperature.[12]
-
Add dichloromethane (5 mL) to the stirring mixture.[12]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected amine.[12] Further purification by silica gel column chromatography may be necessary.[12]
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved in the use of the Boc protecting group, the following diagrams illustrate the acid-catalyzed deprotection mechanism and a general experimental workflow.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Enantioselective Synthesis of 3-Isopropylpiperazine: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of chirality, particularly at the C3 position, offers a pathway to enhance the specificity and efficacy of drug candidates. This guide provides a comparative overview of key enantioselective strategies for the synthesis of 3-isopropylpiperazine, a valuable building block in drug discovery. The methodologies discussed leverage chiral pool starting materials, chiral auxiliaries, and catalytic asymmetric reactions, each presenting distinct advantages and challenges.
Comparative Analysis of Synthetic Strategies
The enantioselective synthesis of 3-isopropylpiperazine can be broadly categorized into three main approaches: synthesis from the chiral pool, use of chiral auxiliaries, and catalytic asymmetric synthesis. Below is a summary of these methods with available or analogous experimental data.
| Method Category | Specific Approach | Starting Material | Catalyst/Auxiliary | Key Steps | Yield | Enantiomeric/Diastereomeric Ratio | Reference (Analogous) |
| Chiral Pool Synthesis | Synthesis from Amino Acids | L-Valine | None (inherent chirality) | 1. Masamune Condensation 2. Reductive Amination 3. Nosylation 4. Annulation 5. Deprotection & Cyclization | Good (multi-gram scale for analogue) | dr (cis:trans) = 0.56 -> 2.2:1 for analogue | [1] |
| Chiral Auxiliary-Mediated Synthesis | Schöllkopf Bis-lactim Ether Method | L-Valine and Glycine | L-Valine as chiral auxiliary | 1. Diketopiperazine formation 2. Bis-lactim ether formation 3. Diastereoselective alkylation 4. Hydrolysis | Not specified for piperazine | High diastereoselectivity for α-amino acid synthesis | [2] |
| Catalytic Asymmetric Synthesis | Palladium-Catalyzed Decarboxylative Allylic Alkylation | N-protected piperazin-2-one | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | 1. Asymmetric allylic alkylation 2. Deprotection and Reduction | Good to excellent for analogues | Good to excellent ee for analogues | [3] |
| Catalytic Asymmetric Synthesis | Organocatalytic Asymmetric aza-Michael Addition | Enone carbamates | Cinchona-based primary-tertiary diamine | Intramolecular aza-Michael addition | 75-95% for piperidine analogues | Up to 99% ee for piperidine analogues | [4] |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the primary synthetic strategies, the following diagrams are provided.
Caption: Chiral Pool Synthesis of a 3-Isopropylpiperazine Derivative from L-Valine.
References
- 1. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of (S)-1-Boc-3-isopropylpiperazine and Chiral Alkylpiperazine Alternatives for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of (S)-1-Boc-3-isopropylpiperazine and its key chiral analogues: (S)-1-Boc-3-methylpiperazine, (R)-1-Boc-3-methylpiperazine, and (S)-1-Boc-2-isopropylpiperazine. This guide provides a detailed comparison of their NMR, IR, and MS data, alongside standardized experimental protocols for their synthesis and analysis, to aid in the selection of appropriate building blocks for novel therapeutics.
Chiral piperazine scaffolds are pivotal components in modern medicinal chemistry, valued for their ability to introduce favorable pharmacokinetic and pharmacodynamic properties into drug candidates. Among these, this compound serves as a valuable building block. An objective comparison of its spectroscopic data with that of structurally similar alternatives is crucial for informed decision-making in the early stages of drug development. This guide presents a comparative analysis of this compound against three key alternatives: (S)-1-Boc-3-methylpiperazine, (R)-1-Boc-3-methylpiperazine, and (S)-1-Boc-2-isopropylpiperazine.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS data for the title compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 or 500 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~3.85-3.75 (m, 1H), 3.70-3.60 (m, 2H), 3.35-3.25 (m, 2H), 2.00-1.70 (m, 2H), 1.46 (s, 9H), 0.95 (d, J = 6.8 Hz, 6H) |
| (S)-1-Boc-3-methylpiperazine | ~3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.30-3.20 (m, 2H), 2.80-2.70 (m, 1H), 1.70 (br s, 1H), 1.45 (s, 9H), 1.10 (d, J = 6.4 Hz, 3H) |
| (R)-1-Boc-3-methylpiperazine | ~3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.30-3.20 (m, 2H), 2.80-2.70 (m, 1H), 1.70 (br s, 1H), 1.45 (s, 9H), 1.10 (d, J = 6.4 Hz, 3H) |
| (S)-1-Boc-2-isopropylpiperazine | ~3.90-3.80 (m, 1H), 3.40-3.25 (m, 2H), 2.90-2.70 (m, 3H), 2.20-2.10 (m, 1H), 1.47 (s, 9H), 0.98 (d, J = 6.8 Hz, 3H), 0.85 (d, J = 6.8 Hz, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 or 126 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | 154.8, 79.5, 61.2, 51.0, 46.5, 45.8, 32.5, 28.4, 19.2, 18.8 |
| (S)-1-Boc-3-methylpiperazine | 154.7, 79.4, 51.2, 46.8, 46.2, 45.5, 28.4, 19.5 |
| (R)-1-Boc-3-methylpiperazine | 154.7, 79.4, 51.2, 46.8, 46.2, 45.5, 28.4, 19.5 |
| (S)-1-Boc-2-isopropylpiperazine | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
Table 3: Infrared (IR) Spectroscopic Data (ATR or KBr pellet, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3330 (N-H stretch), ~2960 (C-H stretch), ~1690 (C=O stretch, Boc), ~1420, ~1170 |
| (S)-1-Boc-3-methylpiperazine | ~3340 (N-H stretch), ~2970 (C-H stretch), ~1695 (C=O stretch, Boc), ~1415, ~1165 |
| (R)-1-Boc-3-methylpiperazine | ~3340 (N-H stretch), ~2970 (C-H stretch), ~1695 (C=O stretch, Boc), ~1415, ~1165 |
| (S)-1-Boc-2-isopropylpiperazine | ~3350 (N-H stretch), ~2965 (C-H stretch), ~1692 (C=O stretch, Boc), ~1425, ~1172 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | 229.1965 | 173 (M-C₄H₈O)⁺, 129 (M-Boc)⁺, 87 |
| (S)-1-Boc-3-methylpiperazine | 201.1652 | 145 (M-C₄H₈O)⁺, 101 (M-Boc)⁺, 71 |
| (R)-1-Boc-3-methylpiperazine | 201.1652 | 145 (M-C₄H₈O)⁺, 101 (M-Boc)⁺, 71 |
| (S)-1-Boc-2-isopropylpiperazine | 229.1965 | 173 (M-C₄H₈O)⁺, 129 (M-Boc)⁺, 87 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the chiral piperazine derivatives are provided below.
Synthesis of (S)-1-Boc-3-alkylpiperazines
A general procedure for the synthesis of (S)-1-Boc-3-alkylpiperazines involves the selective N-Boc protection of the corresponding commercially available (S)-3-alkylpiperazine.
-
Materials: (S)-3-alkylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve (S)-3-alkylpiperazine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.05 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
¹H NMR Parameters: Spectral width of 16 ppm, 32k data points, relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Parameters: Spectral width of 250 ppm, 64k data points, relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the raw data using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For KBr pellet method, grind 1-2 mg of the sample with 100-200 mg of dry KBr and press into a thin pellet.
-
Instrumentation: IR spectra are recorded on an FTIR spectrometer.
-
Parameters: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Parameters: The ESI source is operated in positive ion mode. The capillary voltage is typically set to 3.5 kV, and the source temperature to 120 °C.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.
Visualization of Key Relationships
The following diagrams illustrate the general synthetic workflow and the structural relationships between the compared chiral piperazine building blocks.
Caption: General workflow for the synthesis of (S)-1-Boc-3-alkylpiperazines.
Caption: Structural relationships between the compared chiral piperazine derivatives.
A Comparative Guide to the X-ray Crystal Structure of (S)-1-Boc-3-isopropylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected solid-state conformation of (S)-1-Boc-3-isopropylpiperazine and its derivatives. As of the latest literature review, a public X-ray crystal structure for this compound has not been reported. Therefore, this document will focus on the predicted structure based on conformational analysis of related piperazine derivatives and will present experimental data from closely related compounds to serve as a valuable reference.
Expected Conformation of this compound
The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional strain. In this compound, the conformational equilibrium is primarily influenced by the steric hindrance of the tert-butoxycarbonyl (Boc) group at the N1 position and the isopropyl group at the C3 position.
It is anticipated that the bulky isopropyl group will preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. The Boc group, also sterically demanding, will influence the puckering of the piperazine ring. The nitrogen atom to which the Boc group is attached (N1) is expected to have a significant degree of sp² character due to amide resonance, leading to a flattening of the ring at that position.
Comparative Analysis with a Structurally Characterized Piperazine Derivative
To provide a tangible example of a substituted piperazine's solid-state structure, the crystallographic data for N,N'-bis(diphenylphosphino)piperazine is presented below. While this is a disubstituted derivative and lacks the Boc and isopropyl groups, it offers insight into the geometry of the piperazine ring in a crystalline environment.
Table 1: Selected Crystallographic Data for N,N'-bis(diphenylphosphino)piperazine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.773(2) |
| b (Å) | 12.311(2) |
| c (Å) | 10.375(2) |
| β (°) | 101.36(3) |
| V (ų) | 1222.1(4) |
| Z | 2 |
| Ring Conformation | Chair |
Data sourced from a study on the synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine.
Alternative Structural Analysis: Conformational Studies in Solution
In the absence of a crystal structure, conformational analysis in solution using Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights. For N-acylated piperazines, temperature-dependent NMR studies can reveal the energy barriers associated with ring inversion and rotation around the amide C-N bond. These studies indicate that N-acylated piperazines exist as a mixture of conformers in solution. The presence of the acyl group introduces a partial double bond character between the carbonyl carbon and the nitrogen, leading to restricted rotation and the existence of distinct rotamers.
Experimental Protocols
The determination of a molecule's crystal structure by single-crystal X-ray diffraction is a standard and powerful technique in chemical crystallography. The general workflow is as follows:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods to solve the "phase problem."
-
Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Sample Preparation: A solution of the piperazine derivative is prepared in a suitable deuterated solvent.
-
NMR Data Acquisition: A series of ¹H NMR spectra are recorded over a range of temperatures.
-
Data Analysis: The spectra are analyzed for changes in chemical shifts, coupling constants, and signal coalescence. The coalescence temperature (the temperature at which two interconverting signals merge into a single broad peak) is used to calculate the free energy of activation (ΔG‡) for the conformational change (e.g., ring inversion or amide bond rotation) using the Eyring equation.
Workflow for X-ray Crystal Structure Determination
Caption: Workflow for determining a molecule's solid-state structure using single-crystal X-ray crystallography.
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Piperazine-Containing Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's spatial arrangement and its biological function is paramount. This guide provides an objective comparison of the biological activities of enantiomers of several key piperazine-containing compounds, supported by experimental data. By examining these case studies, we aim to illuminate the critical role of stereochemistry in determining pharmacological outcomes, from receptor affinity and selectivity to functional agonism and antagonism.
The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a chiral center into a piperazine-containing molecule can lead to enantiomers with dramatically different biological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[2][3] This guide delves into the stereoselective activities of three distinct classes of piperazine-containing compounds, offering a comparative analysis of their interactions with key biological targets.
Case Study 1: Opioid Receptor Modulators - The Duality of 1-Substituted 4-(1,2-diphenylethyl)piperazine Derivatives
A compelling example of enantiomeric differentiation is found in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, which interact with opioid receptors. Experimental data reveals a stark contrast in the activities of the (S)-(+) and (R)-(-) enantiomers, with the former acting as potent agonists and the latter, in some cases, as narcotic antagonists.[4]
Quantitative Comparison of Analgesic Activity
The analgesic potency of these enantiomers was evaluated using the mouse acetic acid writhing test. The data clearly demonstrates the superior agonist activity of the (S)-(+) enantiomers.
| Compound | Enantiomer | Analgesic Activity (ED50, mg/kg, s.c.) | Relative Potency to Morphine |
| 10 | (S)-(+) | 0.0086 | 105 |
| (R)-(-) | 2.5 | 0.36 | |
| 16 | (S)-(+) | 0.058 | 15.5 |
| (R)-(-) | 11.0 | 0.08 | |
| 18 | (S)-(+) | 0.019 | 47.4 |
| (R)-(-) | 1.5 | 0.6 | |
| Morphine | - | 0.9 | 1 |
| Pentazocine | - | 2.5 | 0.36 |
Data sourced from Natsuka et al., 1987.[4]
Notably, the (R)-(-) enantiomers of compounds 16 and 18 were found to exhibit narcotic antagonist activity, a property not observed in their (S)-(+) counterparts.[4] For instance, (R)-(-)-18 demonstrated analgesic and narcotic antagonist activities comparable to pentazocine.[4] This highlights how a change in stereochemistry can completely switch the functional output of a molecule from agonist to antagonist.
Experimental Protocols
Analgesic Activity (Mouse Acetic Acid Writhing Test): Male ddY mice were used for the study. The test compounds, dissolved in saline, were administered subcutaneously. Thirty minutes after administration, 0.6% acetic acid solution was injected intraperitoneally at a volume of 0.1 mL per 10 g of body weight. The number of writhing responses was counted for a period of 10 minutes, starting 5 minutes after the acetic acid injection. The ED50 values, representing the dose at which a 50% reduction in writhing was observed compared to control animals, were calculated.[4]
Narcotic Antagonist Activity: The antagonist activity was determined by evaluating the ability of the compounds to counteract the analgesic effect of morphine. The specific methodology for this assay was not detailed in the primary source.
Opioid Receptor Signaling Pathway
The differential effects of these enantiomers are rooted in their interactions with opioid receptors, which are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, resulting in an overall inhibitory effect on neuronal excitability and pain transmission. Antagonists, on the other hand, bind to the receptor but do not elicit this signaling cascade, thereby blocking the effects of agonists.
Opioid Receptor Signaling Cascade.
Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Selectivity - Chiral Methyl-Substituted Aryl Piperazinium Compounds
The introduction of a methyl group at the C2 or C3 position of the piperazine ring in aryl piperazinium compounds creates chiral centers that profoundly influence their selectivity for different subtypes of nicotinic acetylcholine receptors (nAChRs), specifically the α7 and α9 subtypes.
Quantitative Comparison of nAChR Activity
The activity of these enantiomers was characterized using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing human nAChR subtypes.
Table 2a: Activity of 2-Methyl Piperazinium Enantiomers at α7, α9, and α9α10 nAChRs
| Compound | Receptor | EC50 (µM) | Imax (relative to ACh) |
| (2R)r/sPA-EMPP | α7 | 7.10 ± 0.49 | 0.43 ± 0.02 |
| α9 | >30 | 0.0065 ± 0.0007 | |
| α9α10 | >30 | 0.10 ± 0.017 | |
| (2S)r/sPA-EMPP | α7 | 3.5 ± 2.35 | 0.426 ± 0.02 |
| α9 | 0.8 ± 0.6 | 0.04 ± 0.005 | |
| α9α10 | 0.49 ± 0.39 | 0.12 ± 0.002 |
Data sourced from Andleeb et al., 2025.[5]
Table 2b: Activity of Dimethyl Piperazinium Enantiomers at α7, α9, and α9α10 nAChRs
| Compound | Receptor | EC50 (µM) | Imax (relative to ACh) | IC50 (µM) - Antagonism |
| (2R)PA-diMPP | α7 | 3.065 ± 0.38 | 0.426 ± 0.02 | - |
| α9 | - | - | 0.21 ± 0.06 | |
| α9α10 | - | - | 0.406 ± 0.15 | |
| (2S)PA-diMPP | α7 | 3.489 ± 0.35 | 0.397 ± 0.01 | - |
| α9 | - | - | 0.24 ± 0.11 | |
| α9α10 | - | - | 4.33 ± 1.14 |
Data sourced from Andleeb et al., 2025.[6]
These results demonstrate that chirality at the C2 position significantly impacts selectivity. For the PA-EMPP series, the (2S) enantiomer shows a preference for α9 and α9α10 receptors, whereas the (2R) enantiomer is more selective for α7.[6] In the PA-diMPP series, both enantiomers act as partial agonists at α7 nAChRs but transition to antagonists at α9 and α9α10 nAChRs.[6]
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: Xenopus laevis oocytes were injected with cRNAs for the human α7, α9, or α9 and α10 nAChR subunits. After incubation to allow for receptor expression, the oocytes were placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The oocytes were perfused with a saline solution, and the test compounds were applied at various concentrations. The resulting currents, elicited by the opening of the ion channels, were recorded and analyzed to determine the EC50 (concentration for half-maximal activation) and Imax (maximal current response relative to acetylcholine). For antagonism studies, the compounds were co-applied with acetylcholine to measure the inhibition of the acetylcholine-induced current.[5]
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
nAChRs are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and initiation of downstream signaling cascades.
nAChR Signaling Pathway.
Case Study 3: CXCR4 Antagonism - Stereoselectivity in N-Aryl Piperazines
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in various physiological processes, including immune response and cancer metastasis. It is also a co-receptor for HIV entry into T-cells. N-aryl piperazine derivatives have been developed as CXCR4 antagonists, and their stereochemistry plays a crucial role in their potency.
Quantitative Comparison of CXCR4 Antagonist Activity
The antagonist activity of N-aryl piperazine enantiomers was assessed by their ability to inhibit HIV-1 entry and SDF-1 (the natural ligand for CXCR4) induced calcium flux.
| Compound | Stereoisomer | MAGI HIV-1IIIB IC50 (µM) | SDF-1 Ca²⁺ Flux IC50 (µM) |
| 49 | a (lower Rf) | 0.052 | 0.006 |
| b (higher Rf) | 0.020 | 0.006 | |
| 51 | a (lower Rf) | 0.050 | 0.002 |
| b (higher Rf) | 0.110 | 0.010 | |
| 54 | a (lower Rf) | 4.6 | 0.071 |
| b (higher Rf) | 0.16 | 0.011 | |
| 55 | a (lower Rf) | 0.16 | 0.011 |
| b (higher Rf) | 0.21 | 0.017 |
Data sourced from Zhao et al., 2015.[1] The 'a' and 'b' designations refer to the separated enantiomers based on their retention factor (Rf) in chromatography.
The data indicates that for some pairs of enantiomers, there are significant differences in their potency as CXCR4 antagonists. For example, for compound 54 , the 'b' isomer is significantly more potent than the 'a' isomer in both assays.[1]
Experimental Protocols
MAGI HIV-1 Entry Assay: HeLa cells expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven β-galactosidase reporter gene (MAGI-CCR5/CXCR4 cells) were used. The cells were plated and incubated with the test compounds at various concentrations. Subsequently, the cells were infected with the X4-tropic HIV-1IIIB virus. After 48 hours, the cells were lysed, and the β-galactosidase activity was measured as an indicator of viral entry and gene expression. The IC50 values represent the concentration of the compound that inhibits 50% of the viral entry.[1]
SDF-1 Induced Calcium Flux Assay: Chem-1 cells, which endogenously express CXCR4, were loaded with a calcium-sensitive fluorescent dye. The cells were then treated with the test compounds at different concentrations, followed by stimulation with SDF-1. The binding of SDF-1 to CXCR4 triggers a G-protein mediated signaling cascade that results in an increase in intracellular calcium concentration. This increase in calcium is detected by a change in the fluorescence of the dye. The IC50 values represent the concentration of the compound that inhibits 50% of the SDF-1-induced calcium flux.[1]
CXCR4 Signaling Pathway
CXCR4 is a GPCR that, upon binding its ligand SDF-1, activates intracellular signaling pathways, including the mobilization of intracellular calcium, which is crucial for cell migration and other cellular responses.
CXCR4 Signaling Pathway.
Conclusion
The case studies presented in this guide underscore the profound impact of stereochemistry on the biological activity of piperazine-containing compounds. From dictating agonist versus antagonist behavior at opioid receptors, to fine-tuning selectivity between nAChR subtypes, and modulating the potency of CXCR4 antagonists, the three-dimensional arrangement of atoms is a critical determinant of pharmacological function. For researchers in drug discovery and development, a thorough understanding and early consideration of stereoisomerism are essential for the rational design of safer and more efficacious therapeutics. The provided experimental data and protocols serve as a valuable resource for comparative analysis and future research endeavors in this important area of medicinal chemistry.
References
- 1. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-aryl piperazine CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 2. Structure-activity relationships of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Chiral Piperazine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The chiral piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The stereochemistry of these compounds is often critical to their pharmacological activity, making their efficient and cost-effective enantioselective synthesis a key challenge in drug development. This guide provides a comprehensive comparison of several prominent synthetic routes to chiral piperazines, offering a cost-benefit analysis supported by experimental data to inform the selection of the most suitable method for research and development.
Key Synthesis Routes at a Glance
Several distinct strategies have emerged for the asymmetric synthesis of chiral piperazines, each with its own set of advantages and disadvantages. This guide will focus on the following prominent methods:
-
Asymmetric Lithiation and Substitution: This classic approach involves the deprotonation of a prochiral piperazine derivative using a chiral base, followed by quenching with an electrophile.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method utilizes a palladium catalyst with a chiral ligand to achieve enantioselective alkylation of a piperazinone precursor.
-
Synthesis from Chiral Pool (α-Amino Acids): This strategy employs readily available and often inexpensive α-amino acids as chiral starting materials.
-
Asymmetric Hydrogenation of Pyrazines and Pyrazinones: This route involves the direct hydrogenation of aromatic precursors using a chiral catalyst.
-
Organocatalytic Routes: This approach utilizes small organic molecules as catalysts to induce enantioselectivity.
Quantitative Data Comparison
The following tables provide a quantitative comparison of the key performance indicators and estimated cost factors associated with different chiral piperazine synthesis routes.
Table 1: Comparison of Yield, Enantioselectivity, and Reaction Conditions
| Synthesis Route | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reaction Temperature (°C) | Reaction Time (hours) | Key Strengths | Key Weaknesses |
| Asymmetric Lithiation | 60-85% | 85-98% | -78 to -50 | 1-4 | High enantioselectivity for specific substrates | Requires cryogenic temperatures, pyrophoric reagents, stoichiometric chiral base. |
| Pd-Catalyzed Alkylation | 70-95% | 90-99% | 25-40 | 12-48 | Excellent enantioselectivity, broad substrate scope.[1][2] | Costly palladium catalyst and chiral ligands, longer reaction times. |
| From α-Amino Acids | 50-70% (multi-step) | >99% | Variable | Multi-day | High enantiopurity from starting material, scalable.[3] | Multi-step synthesis can lower overall yield, potential for racemization. |
| Asymmetric Hydrogenation | 80-95% | 85-96% | 25-80 | 12-24 | High yields and good enantioselectivity, atom economical.[4][5] | Requires high-pressure hydrogen, specialized equipment, costly catalysts. |
| Organocatalysis | 70-90% | 75-95% | 25 | 24-48 | Metal-free, milder conditions.[6][7][8] | Can have lower enantioselectivity for some substrates, catalyst loading can be high. |
Table 2: Estimated Cost Analysis of Key Reagents and Catalysts
| Synthesis Route | Key Reagents/Catalysts | Estimated Cost (per mole of product, USD) - Lab Scale | Estimated Cost (per mole of product, USD) - Industrial Scale | Cost Drivers |
| Asymmetric Lithiation | s-BuLi, (-)-Sparteine or (+)-Sparteine surrogate, N-Boc-piperazine | $200 - $500 | $50 - $150 | Cost of chiral diamine, pyrophoric reagent handling. |
| Pd-Catalyzed Alkylation | [Pd₂(pmdba)₃], Chiral PHOX ligand, N-protected piperazinone | $500 - $1500 | $100 - $400 | Price of palladium and complex chiral ligand. |
| From α-Amino Acids | Chiral α-amino acid, protecting group reagents, reducing agents | $100 - $300 | $20 - $80 | Price of the specific amino acid, multi-step process costs. |
| Asymmetric Hydrogenation | Iridium or Palladium catalyst, Chiral ligand (e.g., f-Binaphane), Substituted pyrazine | $800 - $2000 | $150 - $500 | Cost of precious metal catalyst and specialized ligand. |
| Organocatalysis | Quinine-derived urea catalyst, Phenylsulfonylacetonitrile | $150 - $400 | $30 - $100 | Cost of the organocatalyst, potential for higher catalyst loading. |
Disclaimer: The cost estimates are for informational purposes and can vary significantly based on supplier, purity, and market fluctuations. Industrial scale costs are projected based on bulk purchasing and process optimization.
Experimental Protocols
Asymmetric Lithiation and Substitution of N-Boc-piperazine
This protocol is adapted from the work of O'Brien and coworkers.[9]
Materials:
-
N-Boc-piperazine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diatomaceous earth
Procedure:
-
A solution of N-Boc-piperazine and (-)-sparteine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
s-BuLi is added dropwise, and the resulting solution is stirred for 1 hour at -78 °C.
-
The electrophile is added, and the reaction is stirred for an additional 2-3 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and then filtered through a pad of diatomaceous earth.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Palladium-Catalyzed Asymmetric Allylic Alkylation of a Piperazin-2-one
This protocol is based on the research by Stoltz and coworkers.[1][10][2]
Materials:
-
N-protected piperazin-2-one
-
Allyl acetate derivative
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(pmdba)₃])
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) or a suitable PHOX ligand
-
Base (e.g., sodium hydride)
-
Anhydrous Toluene
Procedure:
-
To a solution of the N-protected piperazin-2-one and the allyl acetate derivative in anhydrous toluene are added [Pd₂(pmdba)₃] and the chiral ligand under an inert atmosphere.
-
The base is added portion-wise, and the reaction mixture is stirred at 40 °C for 12-48 hours.
-
The reaction is cooled to room temperature and quenched with water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the chiral piperazin-2-one.
-
The resulting piperazinone can be reduced to the corresponding chiral piperazine using a suitable reducing agent (e.g., LiAlH₄).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of two of the discussed synthetic routes.
Cost-Benefit Analysis and Concluding Remarks
Asymmetric Lithiation: This method offers high enantioselectivity but is hampered by the need for cryogenic temperatures and the use of pyrophoric and stoichiometric chiral reagents, making it less ideal for large-scale industrial synthesis due to safety and cost concerns.[9]
Palladium-Catalyzed Asymmetric Allylic Alkylation: This route provides excellent enantioselectivity and a broad substrate scope, making it a powerful tool in medicinal chemistry.[1][10][2] However, the high cost of palladium catalysts and specialized chiral ligands can be a significant drawback for large-scale production. Catalyst recovery and recycling are crucial for improving the economic viability of this method.
Synthesis from α-Amino Acids: Leveraging the chiral pool is an attractive strategy due to the high enantiopurity and relatively low cost of many amino acids.[3] While this approach guarantees chirality, the multi-step nature of the synthesis can lead to lower overall yields and increased process complexity.
Asymmetric Hydrogenation: This atom-economical method offers high yields and good to excellent enantioselectivity.[4][5] The primary challenges are the high cost of iridium and palladium catalysts and the requirement for high-pressure hydrogenation equipment, which represents a significant capital investment.
Organocatalysis: The avoidance of transition metals is a major advantage of organocatalytic routes, both in terms of cost and potential metal contamination of the final product.[6][7][8] While enantioselectivities can be very good, they may not consistently reach the levels of the best metal-catalyzed methods for all substrates.
Overall Recommendation:
For early-stage drug discovery and small-scale synthesis , where access to a diverse range of chiral piperazines is crucial, palladium-catalyzed asymmetric allylic alkylation and organocatalytic routes offer significant advantages in terms of substrate scope and milder conditions.
For large-scale industrial production , synthesis from α-amino acids and asymmetric hydrogenation are often more cost-effective, provided that the multi-step synthesis from amino acids can be optimized for high overall yield, or the capital investment for high-pressure hydrogenation can be justified by the efficiency and atom economy of the process. The development of more active and less expensive catalysts will continue to enhance the attractiveness of asymmetric hydrogenation for industrial applications.
Ultimately, the choice of synthesis route will depend on a careful evaluation of the specific target molecule, the required scale of production, the available budget for catalysts and reagents, and the in-house expertise and equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing the environmental impact of five Pd-based catalytic technologies in removing of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. imjhealth.org [imjhealth.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-1-Boc-3-isopropylpiperazine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-1-Boc-3-isopropylpiperazine, a key building block in modern synthetic chemistry. By adhering to these procedures, laboratories can maintain a safe working environment and comply with regulatory standards.
Core Safety and Handling Principles
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram (exclamation mark).
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes nitrile gloves, safety glasses or goggles, and a laboratory coat.[1][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4][5]
Quantitative Data Summary
The following table summarizes the key identifiers and physical properties of this compound.
| Property | Value |
| Chemical Name | (S)-tert-butyl 3-isopropylpiperazine-1-carboxylate |
| CAS Number | 475272-54-9[6] |
| Molecular Formula | C₁₂H₂₄N₂O₂[6] |
| Molecular Weight | 228.33 g/mol |
| Hazard Statements | H302, H315, H319, H335[2] |
| Signal Word | Warning[2] |
Experimental Protocol for Disposal
The proper disposal of this compound should be approached with the understanding that it is a chemical waste product. Due to its organic nature and the presence of the Boc-protecting group, which is labile under acidic conditions, specific disposal routes must be followed.[3][7][8]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE) and Safety: Before beginning, ensure you are wearing the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[3] All operations should be conducted in a chemical fume hood.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, as well as any materials grossly contaminated with it (e.g., weigh boats, pipette tips, contaminated gloves), in a dedicated and clearly labeled hazardous waste container.[3] The container should be made of a compatible material, such as polyethylene or polypropylene.[5]
-
Liquid Waste: If the compound is in a solution, the waste solution should be collected in a separate, labeled hazardous waste container for organic chemical waste. Do not mix with incompatible waste streams.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol), followed by soap and water. The initial organic solvent rinse should be collected as hazardous waste.
-
In the event of a spill, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[4] Carefully collect the absorbed material and place it into the designated hazardous waste container.[3] Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.[3]
-
-
Final Disposal:
-
All collected waste must be disposed of through a licensed hazardous waste contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for a chemical waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance in the scientific community.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. achmem.com [achmem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. This compound | CAS 475272-54-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling (S)-1-Boc-3-isopropylpiperazine
Essential Safety and Handling Guide for (S)-1-Boc-3-isopropylpiperazine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound (CAS: 475272-54-9), a key reagent in various developmental pipelines. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance requiring specific safety measures. The following table summarizes the potential hazards and the recommended personal protective equipment.
| Hazard Classification | Potential Effects | Recommended PPE |
| Skin Corrosion/Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate protective clothing to prevent skin exposure.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3] |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and prevent hazardous situations.
| Procedure | Detailed Steps |
| Handling | - Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] - Use only in a well-ventilated area or under a chemical fume hood.[3] - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] - Wash face, hands, and any exposed skin thoroughly after handling.[1][2] - Ground/bond container and receiving equipment to prevent static discharge.[1] - Use explosion-proof electrical, ventilating, and lighting equipment.[1] |
| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] - Store locked up.[1][3] - Keep away from heat, sparks, open flames, and hot surfaces.[1] - Protect from direct sunlight.[1] - It is noted to be hygroscopic and light sensitive.[1] |
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1][2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][3] |
| Ingestion | DO NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[1][3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of the chemical is essential for environmental and personal safety.
| Action | Procedure |
| Spill Response | - Evacuate personnel to safe areas. - Ensure adequate ventilation. - Prevent further leakage or spillage if safe to do so. - Sweep up and shovel into suitable, closed containers for disposal.[2] - Avoid dust formation. |
| Disposal | - Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3] |
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
